(S)-2-(Fmoc-amino)-4-iodobutanoic acid
Beschreibung
BenchChem offers high-quality (S)-2-(Fmoc-amino)-4-iodobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(Fmoc-amino)-4-iodobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C19H18INO4 |
|---|---|
Molekulargewicht |
451.3 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-iodobutanoic acid |
InChI |
InChI=1S/C19H18INO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23)/t17-/m0/s1 |
InChI-Schlüssel |
WUMHLUDKFHNQNJ-KRWDZBQOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCI)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCI)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Comparative Technical Guide: Fmoc-Abu(4-I)-OH vs. Fmoc-Phe(4-I)-OH
Executive Summary
In the design of peptidomimetics and stapled peptides, halogenated amino acids serve as critical "warheads" for post-synthetic modification. While Fmoc-Abu(4-I)-OH and Fmoc-Phe(4-I)-OH both introduce an iodine atom into the peptide backbone, their chemical behaviors are diametrically opposed due to the hybridization of the carbon-iodine bond.[1]
-
Fmoc-Phe(4-I)-OH (Aryl Iodide): A rigid,
-hybridized electrophile optimized for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).[1] It is the standard for creating biaryl linkages and fluorescent probes. -
Fmoc-Abu(4-I)-OH (Alkyl Iodide): A flexible,
-hybridized electrophile optimized for nucleophilic substitution ( ).[1] It is primarily used for chemoselective ligation with thiols (Cysteine) to form thioether bridges (peptide stapling) or for radical-mediated cyclizations.[1]
This guide delineates the structural, reactive, and experimental differences between these two building blocks to ensure correct selection for your synthetic campaign.
Chemical Identity & Structural Analysis[1][2]
The fundamental difference lies in the side-chain architecture. This structural variance dictates the stability and the class of reactions each residue can undergo.
| Feature | Fmoc-Phe(4-I)-OH | Fmoc-Abu(4-I)-OH |
| IUPAC Name | N-Fmoc-4-iodo-L-phenylalanine | N-Fmoc-2-amino-4-iodobutanoic acid |
| Common Synonyms | p-Iodo-Phe, Phe(p-I) | |
| Iodine Environment | Aryl ( | Alkyl ( |
| Bond Strength (C-I) | Stronger (~65 kcal/mol) | Weaker (~53 kcal/mol) |
| Steric Profile | Bulky, rigid, aromatic | Flexible, linear, aliphatic |
| Primary Reactivity | Metal-Catalyzed Cross-Coupling | Nucleophilic Substitution ( |
Structural Visualization
The following diagram illustrates the divergent chemical pathways dictated by the side-chain structure.
Figure 1: Divergent reaction pathways.[1] Phe(4-I) undergoes Pd-catalyzed cycles, while Abu(4-I) undergoes direct nucleophilic attack.[1]
Reactivity Profiles & Mechanistic Insights
Fmoc-Phe(4-I)-OH: The Cross-Coupling Specialist
The iodine atom on the phenyl ring is activated for oxidative addition by transition metals (Pd, Ni, Cu).[1] It is inert to standard nucleophiles under SPPS conditions, making it highly compatible with standard Fmoc protocols.[1]
-
Key Mechanism: Palladium inserts into the C-I bond to form an organopalladium(II) species, which then transmetallates with boronic acids (Suzuki), alkynes (Sonogashira), or alkenes (Heck).[1]
-
Stability: High.[1] Resistant to light and standard bases (piperidine).[1]
-
Utility: Creating "stapled peptides" via biaryl formation (rigidifying the helix) or installing fluorophores/drug pharmacophores late-stage.[1]
Fmoc-Abu(4-I)-OH: The Alkylation Specialist
The iodine atom is attached to a primary carbon (
-
Key Mechanism:
Substitution . A nucleophile (typically a deprotonated Cysteine thiol) attacks the -carbon, displacing iodide.[1] -
Stability: Moderate.[1] Alkyl iodides are light-sensitive (homolytic cleavage can occur over time, turning the solid yellow/brown).[1] They can also undergo elimination (dehydrohalogenation) to form vinyl species if treated with strong, non-nucleophilic bases at high heat, though they are generally stable to 20% piperidine at room temperature.[1]
-
Utility: "Cyclization via Alkylation."[1] Reacting Abu(4-I) with a Cysteine at position
creates a thioether bridge (mimicking a disulfide but redox-stable).[1]
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling on Resin (Phe(4-I))
Objective: To couple a phenyl-boronic acid to a peptide containing Phe(4-I).[1]
-
Peptide Assembly: Synthesize peptide on Rink Amide resin using standard Fmoc/tBu protocols.[1] Incorporate Fmoc-Phe(4-I)-OH at the desired position.[1]
-
Catalyst Preparation: In a glovebox or under Argon, dissolve
(0.1 eq) and the aryl boronic acid (3.0 eq) in degassed DMF.[1] -
Base Addition: Add aqueous
(5.0 eq) to the mixture. -
Reaction: Add the mixture to the resin-bound peptide (swollen in DMF).
-
Incubation: Heat to 70°C for 4–6 hours (or microwave at 80°C for 30 min) under inert atmosphere.
-
Wash: Wash resin extensively with DMF, DCM, and Sodium Diethyldithiocarbamate solution (to remove Pd traces).[1]
Protocol B: Thioether Stapling (Abu(4-I))
Objective: To form a cyclic peptide by reacting Abu(4-I) with a Cysteine residue.[1]
-
Design: Sequence must contain Cys and Abu(4-I) spaced appropriately (e.g.,
). -
Assembly: Use Fmoc-Cys(Mmt)-OH or Fmoc-Cys(Trt)-OH depending on the strategy.
-
Selective Deprotection: Treat resin with 1% TFA/DCM (
min) to remove Mmt from Cys, leaving other protecting groups intact.[1] Wash with DCM and DMF.[1][2] -
Cyclization:
-
Global Cleavage: Cleave peptide with 95% TFA. The thioether bridge is stable to TFA.[4]
Comparative Data Summary
| Parameter | Fmoc-Phe(4-I)-OH | Fmoc-Abu(4-I)-OH |
| Reaction Partner | Boronic Acids, Alkynes (Pd-catalyzed) | Thiols (Cys), Selenols, Amines |
| Reactivity Type | Transition Metal Catalysis | Nucleophilic Substitution ( |
| Linker Rigidity | High (Aromatic) | Low (Aliphatic chain) |
| Storage | 2-8°C, Dry | -20°C, Dark (Light Sensitive) |
| Cost | Moderate | High (Specialty Reagent) |
| Main Challenge | Pd removal; Solubility of biaryls | Avoiding elimination; Light stability |
References
-
Fmoc-Phe(4-I)
-
Thioether Ligation via Alkyl Halides
-
General Fmoc SPPS Protocols
- Title: "Fmoc Solid Phase Peptide Synthesis - Methodology and Protocols"
-
Source: ChemPep[1]
-
Reactivity of Aryl vs Alkyl Iodides
Sources
Strategic Integration of Bioorthogonal Handles in Fmoc SPPS
Executive Summary: The "Third Dimension" of Orthogonality
In standard Fmoc Solid Phase Peptide Synthesis (SPPS), we operate within two primary dimensions of orthogonality: the base-labile temporary group (Fmoc) and the acid-labile permanent side-chain protection (tBu, Trt, Pbf). The introduction of bioorthogonal handles—functional groups that are inert to both piperidine and trifluoroacetic acid (TFA) yet reactive under specific physiological or chemical conditions—introduces a critical "third dimension."
This guide addresses the specific chemical challenges of integrating Azides, Alkynes, Tetrazines, and Trans-cyclooctenes (TCO) into the Fmoc workflow. It moves beyond simple "addition" to discuss the causality of side reactions (e.g., azide reduction by thiols, tetrazine degradation by secondary amines) and provides self-validating protocols to ensure synthetic integrity.
Strategic Selection: The Bioorthogonal Matrix
The choice of handle is not merely about the downstream application (e.g., imaging vs. drug conjugation) but is dictated by the handle's survival through the harsh SPPS lifecycle.
Table 1: Handle Stability & Compatibility Profile
| Handle | Fmoc Removal (20% Piperidine) | Cleavage (95% TFA) | Critical Vulnerability | Recommended Strategy |
| Aliphatic Azide | Stable | Conditional | Reduces to amine by thiols (EDT, DTT). | Use TIS/Water scavengers only. |
| Terminal Alkyne | Stable | Stable | Aggregation on-resin; Copper toxicity in vivo. | Ideal for on-resin modification. |
| DBCO (Strained Alkyne) | Stable | Stable | Acid-mediated rearrangement (rare but possible). | Add as final residue or post-cleavage. |
| Methyl-Tetrazine | Unstable (Slow degradation) | Stable | Nucleophilic attack by piperidine. | Must be N-terminal (last step) or post-cleavage. |
| Trans-Cyclooctene (TCO) | Stable | Conditional | Isomerization to cis (inactive) by thiols/acid. | Post-cleavage conjugation recommended. |
Visualizing the Workflow
The following diagram illustrates the integration points for these handles, highlighting where the "Third Dimension" fits into the standard cycle.
Caption: Workflow integration of bioorthogonal handles. Red nodes indicate high-risk steps requiring protocol deviation.
Technical Deep Dive: The Azide-Alkyne Axis
The Scavenger Trap (Azide Reduction)
The most common failure mode in synthesizing azide-containing peptides is the unintended reduction of the azide (
Mechanism of Failure:
The Solution: Replace EDT with Triisopropylsilane (TIS) .[1] TIS is a bulky silane that effectively scavenges carbocations (tBu+, Trt+) without reducing the azide.
Protocol: On-Resin CuAAC (Copper-Catalyzed Click)
Performing the "Click" reaction on-resin prevents peptide aggregation and simplifies purification.
Reagents:
-
Copper Source:
(avoid CuI due to oxidation instability). -
Reducing Agent: Sodium Ascorbate (reduces Cu(II) to catalytic Cu(I)).[2]
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[2] Note: THPTA is superior to TBTA for aqueous/DMF compatibility and protecting biomolecules from oxidative damage.
Step-by-Step Methodology:
-
Preparation:
-
Swell resin (0.1 mmol scale) in DMF.
-
Prepare Solution A:
(0.5 eq) + THPTA (1.0 eq) in water (dissolve ligand first, then add Cu). -
Prepare Solution B: Sodium Ascorbate (5.0 eq) in water (freshly prepared).
-
Prepare Alkyne/Azide Partner: 3.0 eq in DMF.
-
-
Reaction:
-
Add Alkyne/Azide partner to the resin.[2]
-
Add Solution A (Cu-Ligand complex).
-
Add Solution B (Ascorbate) last to initiate.
-
Critical: Sparge with
for 30 seconds to remove oxygen (which re-oxidizes Cu(I)).
-
-
Incubation:
-
Agitate at Room Temp for 2–4 hours. The solution should remain slightly yellow/orange. If it turns blue/green, the catalyst is oxidized; add more ascorbate.
-
-
Wash:
-
Wash with DMF (x3), 0.5M EDTA (x3, to chelate bound copper), DMF (x3).
-
Technical Deep Dive: The Kinetic Axis (IEDDA)
Inverse Electron Demand Diels-Alder (IEDDA) reactions between Tetrazines and TCO offer the fastest kinetics (
Tetrazine Instability
Tetrazines are electrophilic. During Fmoc removal, the nucleophilic secondary amine (piperidine) can attack the tetrazine core, leading to ring opening and loss of color (pink
The "Last Step" Rule: Always introduce the Tetrazine moiety at the N-terminus as the final coupling step.
-
Do not perform subsequent Fmoc deprotection cycles.
-
If an internal tetrazine is required, use a post-cleavage approach (e.g., couple a lysine-azide on resin, then react with Tetrazine-DBCO in solution).
TCO Isomerization
Trans-cyclooctene is highly strained.[3] In the presence of thiols (during cleavage) or transition metals, it can relax to the cis-isomer, which is unreactive toward tetrazine.
Protocol Adjustment:
-
Cleavage: Use a cocktail of TFA/TIS/Water (95:2.5:2.5). Strictly avoid EDT.
-
Storage: Store TCO-peptides at -20°C in the dark. Light can induce photo-isomerization.
Logic Pathway: Reaction Mechanism[4][5][6]
The following diagram details the mechanistic pathway for the CuAAC reaction, emphasizing the role of the ligand.
Caption: CuAAC catalytic cycle. THPTA stabilizes Cu(I), preventing oxidation and protecting the peptide backbone.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Mass -26 Da (Azide peptide) | Reduction to amine during cleavage.[4][5] | Check cleavage cocktail. Remove EDT/DTT. Use TIS/Water. |
| Loss of Pink Color (Tetrazine) | Nucleophilic attack by piperidine. | Ensure Tetrazine is added as the final residue. Avoid base exposure. |
| Blue Reaction Mixture (CuAAC) | Oxidation of Cu(I) to Cu(II). | Add fresh Ascorbate. Sparge with Nitrogen.[6][7][8] Increase ligand ratio. |
| Precipitation during Click | Reagent insolubility. | Add DMSO or tBuOH to the aqueous buffer (up to 20%). |
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. Link
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Link
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society, 130(41), 13518-13519. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link
-
Lim, R. K., & Lin, Q. (2010). Photoinducible bioorthogonal chemistry: a spatiotemporally controllable tool to visualize and perturb proteins in living systems. Accounts of Chemical Research, 44(9), 828-839. Link
Sources
Fmoc-Abu(4-I)-OH solubility in DMF and organic solvents
An In-Depth Technical Guide to the Solubility of Fmoc-Abu(4-I)-OH in DMF and Organic Solvents
Abstract
The incorporation of non-canonical amino acids is a pivotal strategy in modern peptide science for modulating the therapeutic properties of peptide-based agents. Fmoc-4-iodo-L-α-aminobutyric acid (Fmoc-Abu(4-I)-OH) represents a valuable building block, offering a heavy-atom handle for crystallographic studies and a reactive site for cross-coupling chemistries. However, as a novel derivative, its specific solubility profile in common synthesis solvents is not widely documented. This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of Fmoc-Abu(4-I)-OH. By analyzing the physicochemical contributions of its constituent parts and leveraging data from analogous compounds, this paper offers a predictive analysis and a robust experimental protocol to ensure its successful application in Solid-Phase Peptide Synthesis (SPPS).
Introduction to Fmoc-Abu(4-I)-OH: A Profile
Fmoc-Abu(4-I)-OH is a derivative of α-aminobutyric acid, a non-proteinogenic amino acid. It features two key modifications for use in SPPS: the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and an iodine atom at the terminal (4th) position of the side chain.
-
Chemical Structure:
-
IUPAC Name: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-iodobutanoic acid
-
Molecular Formula: C₁₉H₁₈INO₄
-
Molecular Weight: 479.25 g/mol
-
-
Significance in Peptide Synthesis: The introduction of an iodo- group provides a unique functional handle. Similar to the well-utilized Fmoc-Phe(4-I)-OH, the aryl-iodide bond can participate in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for post-synthetic modification of the peptide on the solid support or in solution[1]. Furthermore, the heavy iodine atom is invaluable for phasing X-ray diffraction data in structural biology.
The Critical Role of Solubility in Solid-Phase Peptide Synthesis (SPPS)
The success of every coupling step in SPPS hinges on the complete dissolution of the incoming Fmoc-amino acid in the reaction solvent. Inadequate solubility is a primary contributor to failed syntheses, leading to a cascade of undesirable outcomes:
-
Incomplete Coupling: If the Fmoc-amino acid is not fully dissolved, its effective concentration in the solution phase is reduced, leading to a significant population of unreacted N-termini on the growing peptide chains. This results in deletion sequences, which are often difficult to separate from the target peptide.
-
Slow Reaction Kinetics: Even if fully dissolved, low saturation concentrations can decelerate the rate of acylation, requiring extended reaction times or more potent, expensive activation reagents to achieve complete coupling.
-
Aggregation: Poorly solvated Fmoc-amino acids can aggregate, further diminishing their availability for the coupling reaction[2].
The choice of solvent is therefore paramount. Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are the workhorses of SPPS precisely because of their excellent solvating power for the protected amino acids and the growing peptide-resin matrix[3][4].
Physicochemical Drivers of Fmoc-Abu(4-I)-OH Solubility
The solubility of Fmoc-Abu(4-I)-OH is a multifactorial property derived from its distinct chemical moieties. A predictive understanding requires analyzing the contribution of each component.
-
The Fmoc Group: This large, aromatic protecting group is profoundly hydrophobic. Its presence is a primary reason that non-polar solvents like Dichloromethane (DCM) are generally poor choices for dissolving Fmoc-amino acids, necessitating the use of highly polar solvents[5].
-
The Aminobutyric Acid Backbone: The core amino acid, with its free carboxyl group, contributes polarity and hydrogen bonding capability, aiding dissolution in polar solvents.
-
The 4-Iodo Substituent: The introduction of iodine at the terminus of the butyl side chain has two competing effects on solubility:
-
Increased Molecular Weight and Van der Waals Surface Area: The large iodine atom significantly increases the molecule's mass and size compared to the parent Fmoc-Abu-OH. Typically, this correlates with stronger crystal lattice energy and a decrease in solubility.
-
Enhanced Polarizability: Iodine is a large, "soft" atom with a highly polarizable electron cloud. This property enhances London dispersion forces, which are significant intermolecular attractive forces. In a polar aprotic solvent like DMF, these enhanced dispersion forces can lead to favorable dipole-induced dipole interactions, potentially improving solvation.
-
Prediction: The net effect of iodination is difficult to predict without experimental data. However, it is reasonable to hypothesize that while the increased mass may slightly decrease the ultimate saturation point compared to Fmoc-Abu-OH, the enhanced polarizability will ensure it remains adequately soluble for practical use in highly polar aprotic solvents like DMF and DMSO.
Caption: Factors influencing the solubility of Fmoc-Abu(4-I)-OH.
Solubility Profile in Key Organic Solvents: A Predictive & Comparative Analysis
While direct quantitative data for Fmoc-Abu(4-I)-OH is unavailable, we can establish a practical baseline by comparing it with its non-iodinated parent compound, Fmoc-Abu-OH.
| Compound | Solvent | Reported Solubility | Predicted Solubility for Fmoc-Abu(4-I)-OH | Rationale & Practical Considerations |
| Fmoc-Abu-OH | DMF | "clearly soluble" at 1 mmol in 2 mL (~0.5 M)[6] | Likely Soluble at 0.2 M - 0.4 M | DMF is the default solvent for SPPS. While the iodo-derivative's solubility might be slightly lower, it is expected to be well within the typical concentration range (0.2 M to 0.5 M) used in automated synthesizers. Dissolution may require sonication. |
| Fmoc-Abu-OH | DMSO | 100 mg/mL (~0.3 M), requires sonication[7] | Likely Soluble ≥ 0.3 M | DMSO is an exceptionally strong solvent. It should be considered a primary alternative if complete dissolution in DMF is problematic. Note that DMSO is hygroscopic, and water content can impact solubility. |
| Fmoc-Abu-OH | NMP | Data not available | Likely Soluble at 0.2 M - 0.4 M | NMP is an excellent alternative to DMF, known for its ability to solvate hydrophobic and aggregating sequences[5]. Its performance should be comparable to DMF for this compound. |
| Fmoc-Abu-OH | DCM | Data not available | Poor Solubility Predicted | DCM is generally a poor solvent for Fmoc-amino acids due to the hydrophobic nature of the Fmoc group and is not recommended as the primary solvent[5]. |
Disclaimer: The predicted solubility values are expert estimations based on chemical principles and data from analogous compounds. They must be experimentally verified.
Experimental Protocol for Solubility Determination
To ensure trustworthy and reproducible synthesis outcomes, researchers must experimentally verify the solubility of Fmoc-Abu(4-I)-OH under their specific laboratory conditions (e.g., solvent grade, temperature).
Objective: To determine the approximate saturation solubility of Fmoc-Abu(4-I)-OH in a given organic solvent at room temperature.
Materials:
-
Fmoc-Abu(4-I)-OH
-
Anhydrous-grade solvent (e.g., DMF, DMSO)
-
Analytical balance (readable to 0.1 mg)
-
Small volume glassware (e.g., 2 mL autosampler vial or 5 mL glass vial with cap)
-
Calibrated micropipettes
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Preparation: Accurately weigh 24.0 mg of Fmoc-Abu(4-I)-OH (approximates 50 µmol) into a clean, dry vial.
-
Initial Solvent Addition: Add 100 µL of the test solvent to the vial using a calibrated pipette. This creates an initial target concentration of 0.5 M.
-
Dissolution Attempt 1 (Vortex): Cap the vial securely and vortex vigorously for 2 minutes.
-
Visual Inspection: Carefully observe the solution against a dark background. Look for any undissolved solid particles.
-
If Completely Clear: The compound is soluble at ≥ 0.5 M. Proceed to higher concentrations if desired, or conclude that it is suitable for standard protocols.
-
If Solids Remain: Proceed to the next step.
-
-
Dissolution Attempt 2 (Sonication): Place the vial in a bath sonicator for 5-10 minutes. Avoid excessive heating of the water bath.
-
Visual Inspection: Re-examine the solution.
-
If Completely Clear: The compound is soluble at 0.5 M with mechanical assistance. Note this in your lab protocol.
-
If Solids Remain: The compound is not soluble at 0.5 M. Proceed to the titration step.
-
-
Solvent Titration: Add the solvent in 25 µL increments. After each addition, repeat the vortexing (2 min) and sonication (5 min) steps. The concentrations after each addition will be approximately:
-
+25 µL (Total 125 µL) → 0.4 M
-
+25 µL (Total 150 µL) → 0.33 M
-
+25 µL (Total 175 µL) → 0.28 M
-
+25 µL (Total 200 µL) → 0.25 M
-
-
Endpoint Determination: The solubility is the highest concentration at which all solid material is observed to be fully dissolved. Record this value as the approximate solubility.
Caption: Experimental workflow for determining solubility.
Practical Recommendations and Troubleshooting
-
Always Use Anhydrous Solvents: Water is a known impurity in DMF and can negatively impact both solubility and the subsequent activation chemistry. Use a fresh bottle or a properly stored, dry solvent.
-
Pre-warming the Solvent: Gently warming the solvent to 30-35°C before addition can sometimes aid in the dissolution of stubborn compounds. However, be aware that prolonged heating of Fmoc-amino acids in solution is not recommended.
-
Consider Co-solvents: For particularly difficult sequences later in a synthesis, mixtures of solvents (e.g., DMF with a small percentage of DMSO) can be effective, though this should be validated on a small scale first.
-
If Insolubility Persists: If Fmoc-Abu(4-I)-OH proves insoluble even at a lower concentration like 0.2 M in DMF, switch to DMSO as the primary solvent for the coupling of this specific amino acid.
Conclusion
Fmoc-Abu(4-I)-OH is a promising reagent for advanced peptide synthesis. While specific, pre-existing solubility data is scarce, a thorough understanding of the physicochemical factors at play allows for a strong predictive assessment. Based on the properties of its parent compound and the known behavior of halogenated molecules, Fmoc-Abu(4-I)-OH is expected to be sufficiently soluble in standard SPPS solvents like DMF and DMSO, particularly with the aid of sonication. However, given the critical nature of solubility for synthesis success, this guide strongly advocates for the adoption of the provided experimental protocol to determine a precise, practical solubility value within the context of your specific laboratory environment. This empirical approach mitigates risk and empowers researchers to confidently and successfully incorporate this versatile building block into their target peptides.
References
-
Aapptec. (n.d.). Fmoc-4-Abu-OH [116821-47-7]. Aapptec Peptides. Retrieved from [Link]
-
Watanabe Chemical Industries, Ltd. (n.d.). 116821-47-7 Fmoc-Abu(4)-OH. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). FMOC-ABU-OH | 8520480025. Sigma-Aldrich. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-Phe(4-I)-OH [82565-68-2]. Aapptec Peptides. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: High-Efficiency Peptide Stapling via Palladium-Catalyzed Cross-Coupling of Iodo-Amino Acid Precursors
Abstract
This application note details a robust protocol for synthesizing constrained
Introduction: The Strategic Advantage of Iodo-Precursors
Peptide stapling is a critical tool in drug discovery for targeting intracellular protein-protein interactions (PPIs). While RCM is the historical standard, it suffers from isomer formation (cis/trans mixtures) and limited chemical diversity.
The use of Iodo-Amino Acid Precursors (specifically Fmoc-Phe(4-I)-OH ) offers distinct advantages:
-
Stereochemical Purity: The cross-coupling reaction forms a defined biaryl or aryl-alkyl bond with no cis/trans isomerism issues.
-
Orthogonality: The aryl-iodide moiety is inert to standard SPPS conditions (Fmoc deprotection, TFA cleavage) but highly reactive under Pd-catalysis.
-
Modularity: A single peptide precursor with two Phe(4-I) sites can be cyclized with a library of commercially available bis-boronic acids, allowing rapid screening of staple properties (length, hydrophobicity, fluorescence) without re-synthesizing the peptide backbone.
Mechanistic Overview
The protocol utilizes a double Suzuki-Miyaura coupling. The resin-bound peptide, containing Phe(4-I) at positions
Strategic Planning & Design
Helix Architecture
To span one or two turns of an
| Staple Span | Residue Spacing | Recommended Linker (Bis-Boronic Acid) |
| One Turn | 1,3-Benzenediboronic acid (Rigid) | |
| Two Turns | 1,4-Benzenediboronic acid (Rigid) or 4,4'-Biphenyldiboronic acid (Extended) | |
| Flexible | Polymethylene-bis(boronic esters) |
Reagent Selection[1]
-
Amino Acid: Fmoc-4-iodo-L-phenylalanine (Fmoc-Phe(4-I)-OH) . Commercially available and stable.
-
Catalyst:
is standard, but with SPhos (water-soluble phosphine ligand) is superior for on-resin efficiency due to better penetration of the polymer matrix. -
Base:
or (2M aqueous solution).
Experimental Workflow Visualization
The following diagram illustrates the critical path from linear synthesis to the final stapled product.
Caption: Workflow for On-Resin Suzuki-Miyaura Stapling of Phe(4-I) peptides.
Detailed Protocol
Phase 1: Solid Phase Peptide Synthesis (SPPS)
Objective: Assemble the linear sequence containing Fmoc-Phe(4-I)-OH.
-
Resin Loading: Use Rink Amide MBHA resin (low loading, ~0.3–0.5 mmol/g) to prevent aggregation.
-
Coupling:
-
Standard amino acids: 5 eq. AA, 5 eq. HCTU, 10 eq. DIPEA.
-
Fmoc-Phe(4-I)-OH: Use 3 eq. to conserve material. Extend coupling time to 60 mins.
-
Note: The Iodine atom is bulky. Double coupling is recommended for the residue immediately following Phe(4-I).
-
-
N-Terminal Protection: If the N-terminus is not part of the staple, acetylate it or leave Fmoc-protected (if Fmoc is stable to base) to prevent N-terminal arylation, although Suzuki conditions generally prefer Aryl-I over amines. Acetylation is recommended.
Phase 2: On-Resin Suzuki-Miyaura Stapling
Objective: Cross-link the two Phe(4-I) residues using a bis-boronic acid.
Reagents (for 0.1 mmol resin scale):
-
Linker: 1,3-Benzenediboronic acid (0.3 mmol, 3 eq).
-
Catalyst:
(0.05 mmol, 0.5 eq) OR (0.05 eq) + SPhos (0.1 eq). -
Base:
(aq) (500 µL). -
Solvent: DMF (3 mL).
Step-by-Step Procedure:
-
Degassing (CRITICAL):
-
Place DMF and the aqueous base solution in separate vials.
-
Sparge with Argon or Nitrogen gas for 15 minutes. Oxygen is the primary cause of Suzuki reaction failure.
-
-
Reaction Setup:
-
Swell the resin (0.1 mmol) in degassed DMF in a reaction vessel (microwave vial or sealed tube).
-
Add the Bis-Boronic Acid Linker (3 eq) dissolved in DMF.
-
Add the Base Solution (
, 10 eq). -
Add the Catalyst last, under an inert atmosphere.
-
-
Incubation:
-
Seal the vessel under Argon.
-
Thermal: Heat to 60°C for 12–16 hours with gentle agitation.
-
Microwave (Alternative): 80°C for 1 hour (ensure resin compatibility).
-
-
Washing & Metal Removal:
-
Drain the reaction mixture.
-
Wash resin with DMF (
), Water ( ), DMF ( ).[1] -
Palladium Scavenging: Wash with a solution of sodium diethyldithiocarbamate (0.5% w/v in DMF) for 10 mins
3. This removes black Pd precipitates that adhere to the resin. -
Final wash: DMF (
), DCM ( ).
-
Phase 3: Cleavage and Analysis
-
Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.[1]5) for 2 hours.
-
Precipitation: Precipitate in cold diethyl ether.
-
Analysis:
-
Dissolve in water/acetonitrile.
-
Analyze via RP-HPLC (C18 column) and ESI-MS.
-
Validation: The mass shift should correspond to:
Actually, for Suzuki: (Note: The linker replaces the Iodine atoms).
-
Scientific Integrity: Troubleshooting & Optimization
The "Black Resin" Phenomenon
-
Observation: Resin turns black/grey after reaction.
-
Cause: Reduction of Pd(II) to Pd(0) aggregates (Palladium black).
-
Fix: Ensure rigorous degassing. Add the base after the linker but before the catalyst. Use the dithiocarbamate wash described above to clean the peptide before cleavage.
Linker Polymerization
-
Risk: Since the linker is bifunctional (bis-boronic) and the peptide is bifunctional (bis-iodo), there is a risk of intermolecular cross-linking (polymerization) rather than intramolecular stapling.
-
Mitigation:
-
High Dilution: Keep the solvent volume high relative to the resin loading.
-
Pseudo-Dilution: The "Site Isolation" effect of the solid phase generally favors intramolecular reaction, provided the resin loading is low (< 0.5 mmol/g).
-
Catalyst Selection Logic
While
-
Recommendation: Use
/ SPhos or . These catalytic systems are highly active and robust against the steric bulk of the peptide backbone.
Mechanism Visualization
The following diagram details the catalytic cycle occurring at the peptide side chain.
Caption: Simplified Suzuki-Miyaura catalytic cycle on the peptide backbone.
References
-
Lau, Y. H., et al. (2015). "A two-component 'double-click' approach to peptide stapling."[2][3] Nature Protocols. [Link]
- Context: Establishes the "two-component" stapling logic which this Suzuki protocol adapts.
-
Gruß, H., et al. (2022).[1] "Peptide stapling by late-stage Suzuki–Miyaura cross-coupling."[4][5][6][7] Beilstein Journal of Organic Chemistry. [Link][1][5]
- Context: Primary source for on-resin Suzuki conditions using Halogen
-
Mendelsohn, B. A., et al. (2010). "Stapled Helical Peptides via Palladium-Catalyzed Arylation." ChemBioChem. [Link]
-
Planas, M., et al. (2019). "Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety."[9] Beilstein Journal of Organic Chemistry. [Link]
- Context: Detailed protocol for microwave-assisted Suzuki coupling on resin.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. A two-component 'double-click' approach to peptide stapling | Springer Nature Experiments [experiments.springernature.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Peptide stapling by late-stage Suzuki-Miyaura cross-coupling [open.metu.edu.tr]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. BJOC - Peptide stapling by late-stage Suzuki–Miyaura cross-coupling [beilstein-journals.org]
- 7. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. BJOC - Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety [beilstein-journals.org]
Sonogashira coupling on resin using (S)-2-(Fmoc-amino)-4-iodobutanoic acid
Application Note & Protocol
On-Resin Sonogashira Coupling for Peptide Modification Using (S)-2-(Fmoc-amino)-4-iodobutanoic Acid
Abstract
The strategic modification of peptides is a cornerstone of modern drug discovery and chemical biology. The Sonogashira cross-coupling reaction offers a powerful and versatile tool for forming carbon-carbon bonds between sp² and sp hybridized carbons, enabling the introduction of diverse alkynyl moieties into complex molecules.[1] When combined with the efficiency and high-throughput nature of Solid-Phase Peptide Synthesis (SPPS), this methodology allows for the precise, post-synthetic modification of peptides directly on the resin support. This application note provides a comprehensive guide and a detailed protocol for performing a Sonogashira coupling on a resin-bound peptide containing the non-canonical amino acid, (S)-2-(Fmoc-amino)-4-iodobutanoic acid. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and discuss critical parameters for success.
Theoretical Background
The Sonogashira Cross-Coupling Reaction
First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, the Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide.[2] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[3] Its utility is widespread due to the mild reaction conditions required, which preserves the integrity of sensitive functional groups often found in complex biomolecules.[1][2]
The mechanism, while not fully elucidated in all cases, is understood to proceed via two interconnected catalytic cycles[2][4]:
-
The Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (in our case, the iodinated amino acid side chain) to form a Pd(II) complex.
-
The Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) salt.
-
Reductive Elimination: The resulting Pd(II) complex, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.
While the copper co-catalyst enhances reaction rates, it can also promote the undesirable homocoupling of alkynes (Glaser coupling).[1] Therefore, maintaining an inert, anaerobic atmosphere is crucial. Copper-free Sonogashira variations have also been developed to circumvent this issue.[1][5]
Solid-Phase Peptide Synthesis (SPPS) and On-Resin Modification
SPPS, pioneered by R. Bruce Merrifield, allows for the stepwise synthesis of peptides on an insoluble polymer support (resin).[6] The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the Nα-amino group is standard in modern SPPS due to its base-lability, which allows for orthogonal deprotection schemes with acid-labile side-chain protecting groups.[7][8]
Performing reactions on the resin-bound peptide simplifies the entire workflow by eliminating the need for purification of intermediates; reagents and by-products are simply washed away. This makes it an ideal platform for post-synthetic modifications like the Sonogashira coupling.[9][10] Incorporating a "handle" like (S)-2-(Fmoc-amino)-4-iodobutanoic acid into the peptide sequence provides a specific site for subsequent carbon-carbon bond formation. The reactivity of the halide is a key factor, with iodides being significantly more reactive than bromides or chlorides, making the 4-iodobutanoic acid side chain an excellent substrate for this reaction.[1]
Experimental Workflow Overview
The overall process involves the initial synthesis of the peptide containing the iodo-amino acid using standard Fmoc-SPPS, followed by the on-resin Sonogashira coupling, and finally, cleavage from the resin with simultaneous side-chain deprotection.
Caption: Experimental workflow for on-resin Sonogashira coupling.
Detailed Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide resin (or other suitable resin depending on desired C-terminus).
-
Amino Acids: Standard Fmoc-protected amino acids; (S)-2-(Fmoc-amino)-4-iodobutanoic acid.
-
Coupling Reagents: HBTU/HATU, DIPEA (N,N-Diisopropylethylamine).
-
Fmoc Deprotection: 20% Piperidine in DMF (N,N-Dimethylformamide).
-
Sonogashira Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂].
-
Co-catalyst: Copper(I) iodide (CuI).
-
Base: DIPEA or Triethylamine (Et₃N).
-
Solvents: Anhydrous, degassed DMF or NMP (N-Methyl-2-pyrrolidone), Dichloromethane (DCM).
-
Alkyne: Terminal alkyne of choice (e.g., Phenylacetylene, Propargyl alcohol).
-
Cleavage Cocktail (Reagent B): 88% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[11]
-
Other: Diethyl ether (cold), Acetonitrile (ACN), Nitrogen or Argon gas supply.
Protocol 1: On-Resin Sonogashira Coupling
This protocol assumes the peptide containing (S)-2-(Fmoc-amino)-4-iodobutanoic acid has already been synthesized on the resin using standard Fmoc-SPPS procedures.[8] The N-terminal Fmoc group should be left on to prevent side reactions at the N-terminus.
-
Resin Preparation:
-
Place the peptide-resin (e.g., 0.1 mmol scale) in a fritted peptide synthesis vessel.
-
Swell the resin in anhydrous, degassed DMF for 30 minutes.
-
Drain the DMF.
-
-
Reagent Preparation (Perform in a separate flask):
-
In a small flask, dissolve the terminal alkyne (5-10 equivalents, e.g., 0.5-1.0 mmol) in anhydrous, degassed DMF (approx. 2 mL per 0.1 mmol of resin).
-
Add the Palladium catalyst (0.1-0.2 equivalents, e.g., 0.01-0.02 mmol). Common choices include Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂.[5]
-
Add the Copper(I) iodide co-catalyst (0.2-0.4 equivalents, e.g., 0.02-0.04 mmol).
-
Add the amine base, such as DIPEA or Et₃N (10-20 equivalents, e.g., 1.0-2.0 mmol).
-
Gently swirl the flask to dissolve the reagents. The solution may appear as a slurry.
-
-
Reaction Setup:
-
Add the prepared reagent mixture to the peptide-resin in the reaction vessel.
-
Seal the vessel and ensure the atmosphere is inert by bubbling Nitrogen or Argon gas through the resin slurry for 15-20 minutes.
-
Place the vessel on a shaker or wrist-action shaker and allow it to react at room temperature.
-
-
Reaction and Monitoring:
-
Let the reaction proceed for 12-24 hours. Reaction time may vary based on the sterics of the alkyne and peptide sequence.
-
Monitoring (Optional but Recommended): To check for completion, a small sample of resin beads can be removed, washed thoroughly, and cleaved. The resulting crude peptide can be analyzed by LC-MS to see the conversion of starting material to product.
-
-
Post-Reaction Wash:
-
Once the reaction is complete, drain the reaction mixture from the vessel.
-
Wash the resin extensively to remove all traces of catalyst and excess reagents. A typical wash cycle is:
-
DMF (3 x 5 mL)
-
DCM (3 x 5 mL)
-
DMF (3 x 5 mL)
-
DCM (3 x 5 mL)
-
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Peptide Cleavage and Deprotection
This protocol removes the peptide from the resin and cleaves all acid-labile side-chain protecting groups.[12]
-
Final Fmoc Removal:
-
Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x), then dry.
-
-
Cleavage:
-
CAUTION: TFA is highly corrosive. Perform this step in a certified fume hood with appropriate personal protective equipment.[12]
-
Add the freshly prepared cleavage cocktail (e.g., Reagent B) to the dried resin (approx. 5-10 mL for a 0.1 mmol synthesis).[12][13]
-
Stopper the vessel and shake at room temperature for 2-3 hours.
-
Filter the solution away from the resin beads into a clean centrifuge tube.
-
Wash the resin beads with a small additional volume of neat TFA (1-2 mL) and combine the filtrates.
-
-
Precipitation and Isolation:
-
Concentrate the TFA solution slightly under a gentle stream of nitrogen.
-
Add the concentrated filtrate dropwise to a larger tube containing cold diethyl ether (approx. 10 times the volume of the TFA solution). A white precipitate (the crude peptide) should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the final peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.
-
Data and Expected Outcomes
The success of the on-resin Sonogashira coupling should be validated at each stage.
| Parameter | Recommended Condition | Rationale |
| Substrate | Resin-bound peptide with Iodo-handle | Solid support simplifies purification. Iodoarenes are highly reactive.[1] |
| Alkyne | 5-10 equivalents | Drives the reaction to completion. |
| Pd Catalyst | 0.1-0.2 eq. Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ | Efficient catalyst for Sonogashira couplings.[5] |
| Cu(I) Co-catalyst | 0.2-0.4 eq. CuI | Accelerates the reaction by forming the copper acetylide intermediate.[4] |
| Base | 10-20 eq. DIPEA or Et₃N | Deprotonates the terminal alkyne and neutralizes generated HX. |
| Solvent | Anhydrous, degassed DMF or NMP | Good swelling solvent for the resin and dissolves reagents well. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative homocoupling (Glaser coupling) of the alkyne.[1] |
| Temperature | Room Temperature | Mild conditions preserve peptide integrity. |
| Time | 12-24 hours | Varies by substrate; should be monitored for completion. |
Troubleshooting
-
Low or No Conversion:
-
Cause: Inactive catalyst or insufficient degassing.
-
Solution: Use fresh, high-quality catalyst. Ensure solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere. Increase reaction time or temperature slightly (e.g., to 40°C).
-
-
Glaser Homocoupling Product Observed:
-
Cause: Presence of oxygen.
-
Solution: Improve degassing procedures and ensure a positive pressure of inert gas throughout the reaction. Alternatively, switch to a copper-free Sonogashira protocol.[1]
-
-
Poor Cleavage Yield:
-
Cause: Incomplete cleavage reaction or peptide precipitation during cleavage.
-
Solution: Ensure sufficient cleavage cocktail volume and reaction time (2-3 hours).[14] Ensure the cleavage cocktail is freshly prepared.
-
-
Side Reactions during Cleavage:
-
Cause: Reactive cationic species generated during deprotection.
-
Solution: Use a cleavage cocktail with appropriate scavengers (like TIS and phenol) to trap reactive intermediates.[12]
-
Conclusion
The on-resin Sonogashira coupling is a robust and highly effective method for the site-specific modification of peptides. By incorporating (S)-2-(Fmoc-amino)-4-iodobutanoic acid into a peptide sequence, researchers gain access to a versatile chemical handle that can be derivatized with a vast library of terminal alkynes. This protocol provides a reliable framework for achieving these modifications, opening avenues for creating novel peptide-based therapeutics, probes, and biomaterials.
References
-
Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
BYJU'S. (2017, January 20). Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
The Royal Society of Chemistry. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Available at: [Link]
-
CDN. Peptide Cleavage from Resin Protocol. Available at: [Link]
-
PubMed. (2015, November 2). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Available at: [Link]
-
New Journal of Chemistry (RSC Publishing). A Merrifield resin supported Pd–NHC complex with a spacer(Pd–NHC@SP–PS) for the Sonogashira coupling reaction under copper- and solvent-free conditions. Available at: [Link]
-
ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Available at: [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. Available at: [Link]
-
Spiral. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Available at: [Link]
-
Sigma-Aldrich. Boc Resin Cleavage Protocol. Available at: [Link]
-
ResearchGate. (2025, August 6). The Use of Sonogashira Coupling for the Synthesis of Modified Uracil Peptide Nucleic Acid. Available at: [Link]
-
ResearchGate. Application of Sonogashira coupling to solid‐phase peptide synthesis. Available at: [Link]
-
ResearchGate. Sonogashira cross-coupling during the solid-phase synthesis (example of 2-iodoadenosine). Available at: [Link]
-
PubMed. (2006, January 15). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. Available at: [Link]
-
David Spring's group. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Available at: [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. Available at: [Link]
-
PubMed. Fmoc Solid-Phase Peptide Synthesis. Available at: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 14. rsc.org [rsc.org]
Application Note: Precision Macrocyclization of Peptides via Palladium Catalysis
[1][2][3][4][5][6][7]
Strategic Overview: The Palladium Advantage
Cyclic peptides are a cornerstone of modern drug discovery, offering the potency of biologics with the metabolic stability of small molecules. Traditional macrocyclization methods (e.g., lactamization, disulfide bridging) often require specific side-chain functionalities or suffer from poor atom economy.
Palladium-catalyzed macrocyclization represents a paradigm shift. It allows for late-stage diversification , enabling the cyclization of fully assembled linear peptides—often without pre-installed "handles" (in the case of C-H activation) or via robust bioorthogonal cross-coupling.
Why Palladium?
-
Chemo-selectivity: Pd-catalysis tolerates unprotected polar side chains (Arg, Gln, Ser), reducing the need for extensive protecting group manipulations.
-
Structural Diversity: Access to unique staples (biaryl, alkenyl, alkyl) that improve membrane permeability and proteolytic stability.
-
Atom Economy: C-H activation methods utilize the peptide backbone itself as a directing group, eliminating the need for exogenous auxiliaries.
Mechanistic Insight: The Catalytic Engine
To master these protocols, one must understand the underlying catalytic cycles. We focus here on the two most dominant methodologies: C(sp³)-H Activation and Intramolecular Cross-Coupling .
C(sp³)-H Activation (The "Yu" Cycle)
This pathway utilizes the peptide's own backbone amides as weak directing groups (DG) to position the Palladium center for site-selective C-H cleavage.
Key Mechanism:
-
Coordination: Pd(II) coordinates to the amide nitrogen.
-
C-H Activation: A Concerted Metalation-Deprotonation (CMD) event occurs, forming a stable palladacycle.
-
Functionalization: Reaction with a coupling partner (e.g., aryl iodide or olefin).
-
Reductive Elimination: Formation of the C-C bond and release of the macrocycle.
-
Re-oxidation: An oxidant (e.g., Ag(I)) regenerates the active Pd(II) species.
Visualization of the Catalytic Cycle
Figure 1: Catalytic cycle for Pd(II)-catalyzed C-H activation macrocyclization.[1] Note the critical role of the oxidant in regenerating the active catalyst.
Detailed Protocols
Protocol A: Late-Stage C(sp³)-H Activation (Backbone Directed)
Best for: Native peptides lacking specific functional handles; stapling aliphatic side chains to the backbone.
Scientific Rationale: This protocol relies on the N-terminal or internal amide groups to direct Pd(OAc)₂ to the β- or γ-carbon of aliphatic side chains (e.g., Alanine, Valine). The use of Ag₂CO₃ serves a dual role: as an oxidant to regenerate Pd(II) and as a base to sequester protons.
Materials:
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (98%+ purity essential).
-
Oxidant: Silver Carbonate (Ag₂CO₃).[2]
-
Solvent: t-Amyl Alcohol (t-AmOH) or HFIP (Hexafluoroisopropanol) for difficult sequences.
-
Additives: Pivalic acid (PivOH) often accelerates the CMD step.
Step-by-Step Methodology:
-
Preparation: In a 10 mL screw-cap vial, weigh the linear peptide precursor (0.1 mmol, 1.0 equiv).
-
Catalyst Addition: Add Pd(OAc)₂ (0.01 mmol, 10 mol%) and Ag₂CO₃ (0.2 mmol, 2.0 equiv).
-
Expert Tip: If the peptide contains Met or Cys, use 20-30 mol% Pd to account for catalyst poisoning.
-
-
Solvent System: Add t-AmOH (2.0 mL) to achieve a concentration of 0.05 M.
-
Note: High dilution is NOT strictly necessary here due to the intramolecular nature of the directing group, but 0.05 M balances rate vs. aggregation.
-
-
Reaction: Seal the vial and heat to 110 °C for 12–24 hours.
-
Monitoring: Check via LC-MS every 4 hours. Look for the mass shift corresponding to -2H (dehydrogenative coupling) or +Coupling Partner.
-
-
Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove Ag residues. Wash with EtOAc.
-
Purification: Concentrate the filtrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).
Protocol B: Intramolecular Suzuki-Miyaura Macrocyclization
Best for: "Stapling" two specific side chains (e.g., Halo-Trp and Boronic Acid); high bio-orthogonality.
Scientific Rationale: This method utilizes the robust cross-coupling of an aryl halide (e.g., 2-iodo-Tryptophan) and a boronic acid. The use of water-soluble ligands (sSPhos) allows the reaction to proceed in aqueous/organic mixtures, critical for solubilizing polar peptides.
Materials:
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).
-
Ligand: sSPhos (Sulfonated SPhos) or Xantphos (for S-arylation variants).
-
Base: Potassium Fluoride (KF) or K₃PO₄.
-
Solvent: DME/EtOH/H₂O (9:9:2 ratio).[3]
Step-by-Step Methodology:
-
Peptide Synthesis: Synthesize the linear precursor containing a Halo-Trp (or Halo-Phe) and a borono-phenylalanine or similar boronic acid handle.
-
Degassing: Dissolve the peptide (0.05 mmol) in the solvent mixture (DME/EtOH/H₂O) in a microwave vial. Bubble Argon through the solution for 15 minutes.
-
Critical: Oxygen is the enemy of Pd(0) cycles. Thorough degassing is non-negotiable.
-
-
Catalyst Premix: In a separate vial under Argon, mix Pd₂(dba)₃ (5 mol%) and sSPhos (10 mol%) in a small amount of solvent. Stir for 5 mins until the solution turns a distinct color (often orange/red), indicating active catalyst formation.
-
Injection: Add the catalyst solution and KF (4.0 equiv) to the peptide solution.
-
Reaction: Microwave irradiation at 120 °C for 30 minutes .
-
Alternative: If microwave is unavailable, reflux at 90 °C for 4–6 hours.
-
-
Scavenging: Add a metal scavenger (e.g., SiliaMetS® Thiol) to the crude mixture and stir for 30 mins to remove residual Pd.
-
Purification: Filter and purify via HPLC.
Critical Optimization Parameters
Success in Pd-catalyzed macrocyclization is rarely binary; it requires tuning. Use the table below to troubleshoot and optimize.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Concentration | 0.05 M | Dilute to 0.001 M | If dimerization/oligomerization is observed (Inter- vs. Intra-molecular competition). |
| Solvent | t-AmOH or DME/H₂O | Switch to HFIP or TFE | Fluorinated solvents stabilize the peptide secondary structure, pre-organizing the backbone for cyclization. |
| Oxidant (Protocol A) | Ag₂CO₃ | AgOAc or Benzoquinone | AgOAc is more soluble; Benzoquinone is a milder organic oxidant if Trp/Tyr oxidation is a concern. |
| Ligand (Protocol B) | sSPhos | Xantphos or BrettPhos | Ligand bite angle affects the reductive elimination rate. Larger bite angles (Xantphos) favor difficult macrocyclizations. |
| Temperature | 110–120 °C | Lower to 80 °C | If epimerization of chiral centers is observed. |
Decision Logic for Method Selection
Figure 2: Decision matrix for selecting the appropriate macrocyclization strategy.
References
-
Wang, X., et al. (2017). "Peptide Macrocyclization through Palladium-Catalyzed C-H Activation." Journal of the American Chemical Society.[4] Link
-
Mendive-Tapia, L., et al. (2016). "Peptide Stapling by Late-Stage Suzuki–Miyaura Cross-Coupling." Nature Communications.[5] Link
-
Chen, G., et al. (2020). "Late-Stage Peptide Macrocyclization by Palladium-Catalyzed Site-Selective C-H Olefination of Tryptophan." Angewandte Chemie International Edition. Link
-
Planas, M., et al. (2022). "Streamlined construction of peptide macrocycles via palladium-catalyzed intramolecular S-arylation."[6][7][4] Chemical Science. Link
-
Yu, J.Q., et al. (2014). "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Science. Link
Sources
- 1. Macrocyclization of peptidoarylacetamides with self-assembly properties through late-stage palladium-catalyzed C(sp2)▬H olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. BJOC - Peptide stapling by late-stage Suzuki–Miyaura cross-coupling [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Streamlined construction of peptide macrocycles via palladium-catalyzed intramolecular S-arylation in solution and on DNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing On-Resin Cross-Coupling with Iodo-Amino Acids
Welcome to the technical support center for optimizing on-resin cross-coupling reactions involving iodo-amino acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your experimental success and yield.
Introduction: The Power and Pitfalls of On-Resin Cross-Coupling
On-resin palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are invaluable tools for the late-stage functionalization of peptides and peptidomimetics.[1][2][3] The incorporation of iodo-amino acids into a peptide sequence provides a reactive handle for introducing diverse chemical moieties directly on the solid support. However, achieving high yields and purity can be challenging due to a variety of factors inherent to solid-phase synthesis. This guide provides practical, field-proven insights to overcome common hurdles.
Troubleshooting Guide: Low Yield and Incomplete Reactions
Low or inconsistent yields are the most frequently encountered issues in on-resin cross-coupling. The following sections break down the most common causes and provide actionable solutions.
Issue 1: Poor Resin Swelling and Reagent Accessibility
Question: My on-resin coupling reaction is sluggish, and the yield is significantly lower than expected. I suspect an issue with the resin itself. What could be the problem?
Answer: The physical state of the resin is critical for reaction success. Inadequate swelling of the resin beads can severely limit the accessibility of reagents to the reactive sites within the polymer matrix, leading to incomplete reactions.[4][5][6]
Causality: The polymer chains of the solid support must be sufficiently solvated to create pores and channels for reagents (catalyst, base, coupling partner) to diffuse and reach the resin-bound iodo-amino acid.[7] If the resin is collapsed or poorly swollen, the reaction is effectively limited to the bead surface, drastically reducing the overall conversion.[6]
Troubleshooting Steps:
-
Solvent Selection is Paramount:
-
Ensure your chosen solvent is compatible with the resin and promotes excellent swelling. For polystyrene-based resins like Wang or Rink Amide, solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are generally good choices.[5][8]
-
For PEG-based resins, a wider range of solvents, including greener options, may be suitable.[4]
-
A solvent that swells the resin by at least 4.0 mL/g is considered good for solid-phase synthesis.[8]
-
-
Pre-Swelling Protocol:
-
Crucial Step: Always pre-swell the resin in the reaction solvent for at least 30-60 minutes before adding any reagents.[5] This ensures the resin is fully expanded, maximizing the available surface area for the reaction.
-
-
Monitor Swelling During Synthesis:
-
Be aware that the swelling properties of the resin can change as the peptide chain elongates.[6] Highly hydrophobic peptide sequences can sometimes lead to resin collapse, even in a good solvent. If you suspect this, consider switching to a solvent system known to disrupt secondary structures, such as a mixture including trifluoroethanol (TFE).
-
Experimental Protocol: Measuring Resin Swelling
A simple method to qualitatively assess resin swelling is to place a small amount of dry resin in a graduated cylinder, record the volume, add the solvent, and record the new volume after a set time. A significant increase in volume indicates good swelling.
Diagram: The Importance of Resin Swelling
Caption: A typical workflow for a successful on-resin Suzuki coupling experiment.
References
-
Effect of resin swelling and substitution on solid phase synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(113). Retrieved from [Link]
-
Yan, B. (2003). Monitoring the Progress and the Yield of Solid-Phase Organic Reactions Directly on Resin Supports. Accounts of Chemical Research, 36(8), 621-630. Retrieved from [Link]
-
Khatri, N., et al. (2019). Peptide Ligation via the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 4(25), 21019-21025. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved from [Link]
-
Tullues, J., et al. (2025). Physicochemical aspects of solid phase synthesis using cross-linked polymeric matrices. Reaction Chemistry & Engineering. Retrieved from [Link]
-
How to quantify your first amino acid loading onto Wang resins. (2023, February 6). Biotage. Retrieved from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
D'Andrea, L. D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Journal of Medicinal Chemistry, 58(23), 9238-9247. Retrieved from [Link]
-
Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. (n.d.). Almac. Retrieved from [Link]
-
White, C. J., et al. (2025). On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5-Iodo-1,4-triazoles. Journal of Medicinal Chemistry, 68(19), 15488-15497. Retrieved from [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025, October 1). Frontiers. Retrieved from [Link]
-
A greener alternative to trifluoroacetic acid for peptide cleavage. (2025, October 23). Royal Society of Chemistry. Retrieved from [Link]
-
Investigation of Parameters that Affect Resin Swelling in Green Solvents. (n.d.). White Rose Research Online. Retrieved from [Link]
-
Lim, S.-J., et al. (2021). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. Molecules, 26(18), 5556. Retrieved from [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). UVicSpace. Retrieved from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester. Retrieved from [Link]
-
Assessing the Correlation of Microscopy-based and Volumetry-based Measurements for Resin Swelling in a Range of Potential Greene. (2020, March 25). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology. Retrieved from [Link]
-
A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. (n.d.). Chemical Science. Retrieved from [Link]
-
Cleavage Cocktail Selection. (n.d.). CDN. Retrieved from [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.). Organic Process Research & Development. Retrieved from [Link]
-
Technical Support Information Bulletin 1198 - Resin Loading Measurement by Fmoc Cleavage. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Analytical tools for monitoring changes in physical and chemical properties of chromatography resin upon reuse. (2019, December 15). Electrophoresis, 40(23-24), 3045-3052. Retrieved from [Link]
-
Analytical tools for monitoring changes in physical and chemical properties of chromatography resin upon reuse. (n.d.). UCL Discovery. Retrieved from [Link]
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions. (2025, November 26). Helvetica Chimica Acta, 108(11). Retrieved from [Link]
-
Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766-5768. Retrieved from [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]
-
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. (2025, January 22). Molecules, 30(3), 633. Retrieved from [Link]
-
A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. (n.d.). Chemical Science. Retrieved from [Link]
-
Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. (n.d.). Spiral. Retrieved from [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv. Retrieved from [Link]
-
Ni/Photoredox-Catalyzed Enantioselective Cross-Electrophile Coupling of Styrene Oxides with Aryl Iodides. (2021, September 24). The Doyle Group - UCLA. Retrieved from [Link]
-
Does anyone know what happens to a resin when it dries out, why it is difficult to carry on coupling reactions? (2014, November 14). ResearchGate. Retrieved from [Link]
-
Strategies for palladium-catalyzed cross-coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development. Retrieved from [Link]
-
Could common contaminants interfere with Sonogashira coupling? (2020, September 16). ResearchGate. Retrieved from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007, February 17). Chemical Reviews, 107(3), 874-922. Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Advances. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5‑Iodo-1,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Physicochemical aspects of solid phase synthesis using cross-linked polymeric matrices - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00115C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Storage conditions to prevent degradation of Fmoc-Abu(4-I)-OH
A Guide to Preventing Degradation and Ensuring Experimental Success
Welcome to the Technical Support Center for Fmoc-Abu(4-I)-OH. As a leading professional in peptide synthesis, you understand the critical importance of maintaining the integrity of your starting materials. The incorporation of non-canonical amino acids like 4-iodo-α-aminobutyric acid (Abu(4-I)) opens up exciting possibilities for designing novel peptides with enhanced properties. However, the unique chemical nature of the carbon-iodine bond on the aromatic ring necessitates specific handling and storage protocols to prevent degradation and ensure the success of your synthetic endeavors.
This guide provides a comprehensive overview of the best practices for storing and handling Fmoc-Abu(4-I)-OH, along with detailed troubleshooting guides to address potential issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of Fmoc-Abu(4-I)-OH?
The main stability concern for Fmoc-Abu(4-I)-OH is the potential for deiodination, the cleavage of the carbon-iodine bond. This degradation can be initiated by exposure to light, elevated temperatures, and certain chemical conditions encountered during solid-phase peptide synthesis (SPPS).
Q2: How should I store Fmoc-Abu(4-I)-OH upon receipt?
To ensure long-term stability, Fmoc-Abu(4-I)-OH should be stored under the following conditions:
| Form | Storage Temperature | Light Protection | Additional Notes |
| Solid Powder | 2-8°C | Protect from light (store in an amber vial or wrapped in foil) | Keep container tightly sealed to prevent moisture absorption. |
| In Solution (e.g., in DMF) | -20°C or -80°C for long-term storage | Protect from light | Use freshly prepared solutions for synthesis. Avoid repeated freeze-thaw cycles. |
Note: Several suppliers of similar iodinated amino acid derivatives recommend these storage conditions.[1]
Q3: Is Fmoc-Abu(4-I)-OH sensitive to the basic conditions of Fmoc deprotection?
Yes, there is a potential for deiodination under basic conditions, such as the use of piperidine in DMF for Fmoc group removal. While the Fmoc group is base-labile, the aryl-iodide bond can also be susceptible to cleavage, particularly with prolonged exposure or at elevated temperatures.
Q4: Can the coupling method affect the stability of the iodo- group?
While less common than issues during deprotection, certain highly reactive coupling conditions or prolonged activation times could potentially lead to side reactions. It is crucial to use optimized coupling protocols.
Q5: What about stability during the final cleavage from the resin?
Standard cleavage cocktails containing strong acids like trifluoroacetic acid (TFA) are generally effective. However, the highly reactive cationic species generated during cleavage can potentially lead to side reactions. The use of appropriate scavengers is critical to minimize these.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you might encounter when using Fmoc-Abu(4-I)-OH.
Issue 1: Mass Spectrometry of the final peptide shows a significant peak corresponding to the deiodinated product.
This is a classic sign that deiodination has occurred at some stage during your synthesis.
Logical Troubleshooting Workflow:
Caption: Potential degradation pathways for Fmoc-Abu(4-I)-OH.
By adhering to these guidelines and utilizing the troubleshooting frameworks provided, you can significantly enhance the success rate of your peptide synthesis projects involving Fmoc-Abu(4-I)-OH. Our team of application scientists is always available for further consultation on your specific experimental challenges.
References
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.
- Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Chem-Impex. (n.d.). Fmoc-4-iodo-D-phenylalanine.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
- Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255–266.
- Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363.
- Thermo Fisher Scientific. (n.d.). N-Fmoc-4-iodo-D-phenylalanine, 98%. Alfa Aesar.
- Thermo Fisher Scientific. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Coin, I., Dölling, R., & Bienert, M. (2007). Side-chain anchoring in Fmoc-based solid-phase peptide synthesis: a comparative study of the 2-chlorotrityl and the Wang linker. Journal of Peptide Science, 13(12), 769–775.
- CDN. (n.d.). Cleavage Cocktail Selection. CDN Isotopes.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
- Jasco. (2024, October 9). Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. Jasco.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Kumar, A., Sharma, A., & Albericio, F. (2020). Green Chemistry in situ Fmoc removal. Green Chemistry, 22(19), 6335-6340.
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
- Thermo Fisher Scientific. (n.d.). Fmoc Cleavage.
- ResearchGate. (n.d.).
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- ResearchGate. (n.d.). Stability of DMB-Ala-OH in 20 % piperidine in DMF (1: Side reaction).
- ResearchGate. (n.d.). Post-synthesis modification of 4-iodophenylalanine-containing peptides.
- Google Patents. (n.d.). EP4011901A1 - Method for the fmoc group cleavage.
- Herbert, P., et al. (n.d.).
- Jasco. (2024, October 9). Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System.
Sources
Technical Support Center: Reducing Aggregation in Peptides Containing Hydrophobic Iodo-Residues
Topic: Strategies for synthesis, purification, and handling of aggregation-prone peptides containing halogenated (iodo) amino acids. Audience: Peptide Chemists, Medicinal Chemists, and Structural Biologists.
Core Concept: The "Heavy Atom" Hydrophobic Trap
Q: Why do iodo-substituted residues (e.g., 4-iodo-Phe, 3-iodo-Tyr) cause more severe aggregation than their parent amino acids?
A: It is not merely an increase in hydrophobicity; it is the introduction of halogen bonding and altered steric bulk.
While an iodine atom significantly increases the lipophilicity of a residue (increasing
-
The Mechanism: In a growing peptide chain, these halogen bonds can act like "molecular velcro," stabilizing
-sheet formations and reinforcing the hydrophobic collapse that leads to aggregation. -
The Consequence: This results in "difficult sequences" during Solid Phase Peptide Synthesis (SPPS), manifesting as incomplete coupling (deletion sequences) and slow deprotection.
Phase 1: Solid Phase Peptide Synthesis (SPPS)
Troubleshooting Guide: Low Coupling Efficiency
Q: I am seeing incomplete coupling of my Fmoc-4-iodo-Phe-OH. Double coupling didn't help. What is the next step?
A: If standard double coupling fails, you are likely fighting on-resin aggregation. Do not simply increase equivalents; you must disrupt the secondary structure.
Protocol: The "Magic Mixture" & Chaotropic Wash
-
Chaotropic Wash: Before coupling, wash the resin with 0.1 M LiCl in DMF or 4 M KSCN in DMF . This disrupts hydrogen bond networks on the resin.
-
Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) . NMP is a superior solvent for swelling polystyrene resins loaded with hydrophobic sequences.
-
The "Magic Mixture" Coupling:
-
Activator: Use HATU/HOAt (0.95 eq relative to AA) + DIEA (2 eq).
-
Solvent System: DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2M Ethylene Carbonate .
-
Mechanism: Ethylene carbonate acts as a potent structure breaker, penetrating the aggregated peptide matrix.
-
Q: Can I use microwave heating with Iodo-residues?
A: Yes, but with strict limits. Aryl iodides are generally stable at standard microwave SPPS temperatures (75°C), but they are sensitive to overheating in the presence of nucleophiles.
-
Recommendation: Limit coupling temperature to 50°C for residues containing the iodine and the subsequent residue.
-
Risk: High temperatures (>90°C) can risk iodine elimination or radical formation, especially if the resin contains sensitive linkers.
Visualizing the Aggregation Pathway
Figure 1: The "Self-Reinforcing" Aggregation Cycle. The iodine atom stabilizes aggregates via halogen bonding, shielding the N-terminus from further reaction.
Phase 2: Cleavage and Work-up
Q: My peptide precipitated as a gummy solid in ether and won't dissolve in water/ACN. How do I recover it?
A: Hydrophobic iodo-peptides often fail to precipitate as a clean powder in diethyl ether. The "gum" indicates trapped solvents and impurities.
Recovery Protocol:
-
Decant: Carefully pour off the ether.
-
Dissolve: Dissolve the gum in a minimal amount of HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) . These fluorinated alcohols are powerful disaggregators.
-
Reprecipitate: Pour this solution into cold MTBE (Methyl tert-butyl ether) instead of diethyl ether. MTBE often yields better solids for hydrophobic peptides.
-
Lyophilization: If it remains gummy, dissolve in 50% Acetic Acid/Water and lyophilize directly. Do not try to dissolve in pure water.
Q: Are there specific scavengers to avoid?
A: Avoid EDT (Ethanedithiol) if possible. While standard scavengers (TIS, Water) are safe, thiols can sometimes promote radical deshalogenation under strong acidic conditions if light is present. Use TIS (Triisopropylsilane) and DODT (2,2'-(Ethylenedioxy)diethanethiol) only if necessary for other residues (like Cys/Met), and keep the cleavage vessel wrapped in foil .
Phase 3: Purification and Solubility
Q: My HPLC peaks are broad and tailing. Is the peptide impure?
A: Not necessarily. Broad peaks often indicate on-column aggregation or secondary structure interconversion.
Troubleshooting Table: HPLC Optimization
| Issue | Cause | Solution |
| Broad/Split Peaks | Aggregation on the stationary phase. | Heat the column to 50–60°C. This increases mass transfer and breaks aggregates. |
| Late Elution | High hydrophobicity of Iodine. | Switch to a C4 or Phenyl-Hexyl column instead of C18 to reduce retention time. |
| Insolubility | Hydrophobic collapse. | Add 10-20% HFIP or Isopropanol to Mobile Phase A. |
| Ghost Peaks | Carryover from previous runs. | Run a "sawtooth" wash gradient with 100% Isopropanol between runs. |
Q: How do I solubilize the purified peptide for assays?
A: Do not use DMSO for long-term storage of iodo-peptides. DMSO is a mild oxidant and can, over time, facilitate iodine loss or side reactions.
-
Stock Solution: Dissolve in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to ensure monomerization.
-
Aliquot & Dry: Aliquot the HFIP solution into tubes and evaporate the solvent (SpeedVac). Store as a dry film.
-
Reconstitution: On the day of the experiment, dissolve the dry film in the assay buffer. If it crashes out, dissolve in a small volume of ethanol or DMA (Dimethylacetamide) first, then dilute.
Phase 4: Storage & Stability (The "Hidden" Risk)
Q: My peptide mass spec shows a [M-126] peak after storage. What happened?
A: You have lost the iodine atom (Mass ~127, replaced by H ~1). This is Photodeiodination . Carbon-Iodine bonds are weak (
Mandatory Storage Protocol:
-
Amber Vials: Always store iodo-peptides in amber glass vials.
-
Foil Wrap: If amber vials are unavailable, wrap tubes in aluminum foil.
-
Argon Flush: Store under inert gas to prevent oxidation of the radical intermediate if deiodination occurs.
-
Avoid Reducing Agents: Do not store in buffers containing DTT or TCEP, as these can accelerate radical deshalogenation pathways.
Workflow: Troubleshooting Synthesis Failure
Figure 2: Decision Matrix for optimizing synthesis of aggregation-prone iodo-peptides.
References
-
Wöhr, T., & Mutter, M. (1995).[1][2] "Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield."[1][3] Journal of the American Chemical Society. Link
-
Paradís-Bas, M., et al. (2016).[2] "The Road to the Synthesis of 'Difficult' Peptides." Chemical Society Reviews. Link
-
Sampson, W.R., et al. (2011). "The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences." Biochemistry. Link
-
Albericio, F., et al. (2020). "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides." Frontiers in Chemistry. Link
-
Thermo Fisher Scientific. "Pierce Iodination Beads & Troubleshooting." Thermo Fisher Technical Support. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purification of Peptides Containing Fmoc-Abu(4-I)-OH
For researchers and professionals in drug development, the purification of synthetic peptides is a critical step that dictates the success of downstream applications. The introduction of non-canonical, modified amino acids such as Fmoc-Abu(4-I)-OH—Fmoc-2-aminobutyric acid functionalized with a 4-iodophenyl group—presents unique challenges to standard purification protocols. The significant hydrophobicity imparted by both the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the iodinated phenyl moiety necessitates a carefully optimized High-Performance Liquid Chromatography (HPLC) strategy.
This guide provides an in-depth comparison of Reverse-Phase HPLC (RP-HPLC) methods for purifying peptides containing this demanding modification. We will explore the causal relationships between stationary phase chemistry, mobile phase composition, and gradient parameters to establish a robust, high-purity purification workflow.
The Challenge: Understanding the Physicochemical Impact of Fmoc-Abu(4-I)-OH
The difficulty in purifying peptides containing Fmoc-Abu(4-I)-OH stems from its pronounced hydrophobicity. This characteristic can lead to several chromatographic issues:
-
Irreversible Binding: The peptide may bind so strongly to highly hydrophobic stationary phases (like C18) that it fails to elute, resulting in poor recovery.
-
Aggregation: Hydrophobic peptides tend to aggregate in aqueous solutions, leading to peak broadening, split peaks, and reduced resolution.
-
Poor Solubility: The crude peptide may be difficult to dissolve in the initial, low-organic mobile phase, complicating sample injection and leading to column clogging.
A successful purification strategy must directly address these challenges by modulating the interactions between the peptide, the stationary phase, and the mobile phase.
Comparative Analysis of RP-HPLC Methodologies
The purification of highly hydrophobic peptides is primarily achieved through RP-HPLC, which separates molecules based on their hydrophobicity.[1] However, the choice of column and mobile phase is paramount for achieving the desired resolution and recovery.
Stationary Phase Selection: Balancing Retention and Recovery
The stationary phase provides the surface for the hydrophobic interactions that drive separation. For peptides containing Fmoc-Abu(4-I)-OH, the choice of alkyl chain length is a critical first step.
| Stationary Phase | Principle of Separation & Key Characteristics | Suitability for Fmoc-Abu(4-I)-OH Peptides |
| C18 (Octadecylsilane) | Strong Hydrophobic Interactions: The long alkyl chains provide a highly non-polar surface, offering maximum retention for hydrophobic molecules.[2] | High Risk, High Reward: Offers the highest potential resolution for complex mixtures but carries a significant risk of irreversible binding and low recovery for extremely hydrophobic peptides. Best suited as a starting point for shorter peptides or sequences with a lower overall hydrophobicity. |
| C8 (Octylsilane) | Moderate Hydrophobic Interactions: Shorter alkyl chains reduce the overall hydrophobicity of the stationary phase compared to C18. | Recommended Starting Point: Provides a better balance between retention and elution. It is often sufficient to retain the peptide while mitigating the risk of irreversible adsorption, making it a more robust choice for initial method development.[3] |
| C4 (Butylsilane) | Weak Hydrophobic Interactions: The shortest of the common alkyl phases, offering the least retention. | Good for Highly Retained Peptides: If the target peptide shows excessive retention or poor peak shape on a C8 column, a C4 phase can facilitate elution with a lower organic solvent concentration, often improving peak symmetry. |
| Phenyl-Hexyl | Alternative Selectivity: Offers moderate hydrophobicity similar to C8 but also provides π-π stacking interactions with aromatic moieties.[4] | Potential for Improved Selectivity: The iodinated phenyl group in the peptide can engage in π-π interactions with the phenyl-hexyl phase, offering a different selectivity profile that may resolve impurities not separable on standard alkyl phases. |
Recommendation: Begin method development with a wide-pore (300 Å) C8 column. The larger pore size is better suited for peptides, preventing size-exclusion effects and improving mass transfer.
Mobile Phase Composition: The Engine of Elution
The mobile phase composition is the most powerful parameter for manipulating peptide retention and selectivity in RP-HPLC.
Acetonitrile (ACN) is the preferred organic solvent for peptide purification due to its low viscosity, which allows for higher efficiency and lower backpressure, and its UV transparency at low wavelengths (214 nm) where the peptide backbone absorbs.[5]
An acidic mobile phase additive is crucial for good chromatography. It protonates silanol groups on the silica-based stationary phase, minimizing undesirable ionic interactions, and protonates acidic residues in the peptide, ensuring consistent charge states.[6] Furthermore, it acts as an ion-pairing agent, forming a neutral complex with positively charged residues and improving retention and peak shape.[5]
| Mobile Phase Additive | Mechanism and Impact | Suitability & Considerations |
| 0.1% Trifluoroacetic Acid (TFA) | Strong Ion-Pairing Agent: TFA is a strong, hydrophobic acid that pairs effectively with basic residues (Lys, Arg, His), leading to sharp, symmetrical peaks and excellent resolution.[7] It is the gold standard for analytical and preparative HPLC for achieving high purity.[6] | Standard Choice for Purity: The superior chromatographic performance makes it the primary choice for purification. However, TFA can be difficult to remove during lyophilization and can suppress the signal in mass spectrometry (MS) analysis. |
| 0.1% Formic Acid (FA) | Weak Ion-Pairing Agent: FA is a weaker, less hydrophobic acid. While MS-compatible due to its volatility and reduced ion suppression, it often results in broader peaks and lower resolution compared to TFA.[8][9] | Best for LC-MS Analysis: Primarily used for analytical LC-MS to confirm the identity of fractions post-purification. It is generally not recommended for the primary purification step where resolution is critical.[10] |
Recommendation: Use a mobile phase system consisting of Solvent A: 0.1% TFA in water and Solvent B: 0.1% TFA in acetonitrile . This combination provides the best peak shape and resolution, which is essential for isolating the target peptide from closely related impurities.[5]
Experimental Workflow and Protocols
A systematic approach to method development is key to achieving efficient and effective purification.[5]
Overall Purification Workflow
The following diagram illustrates the logical flow from initial analytical method development to final preparative purification and quality control.
Caption: Workflow for HPLC purification of hydrophobic peptides.
Step-by-Step Protocol for Optimized Purification
This protocol assumes the use of a C8 stationary phase and a TFA-based mobile phase system.
1. Sample Preparation:
- Attempt to dissolve the crude peptide in Solvent A (0.1% TFA in water).
- If solubility is poor, dissolve the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) first, then dilute to the final injection concentration with Solvent A. Causality: Pre-dissolving in DMSO disrupts peptide aggregation, ensuring a homogenous sample for injection and preventing precipitation on the column.
2. Analytical Method Development (Scouting Gradient):
- Column: C8, 300 Å, 5 µm, 4.6 x 250 mm.
- Solvent A: 0.1% (v/v) TFA in HPLC-grade water.
- Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: 220 nm.
- Gradient: Run a broad linear gradient to determine the approximate elution time of the target peptide. A good starting point is 10-70% Solvent B over 45 minutes.
3. Gradient Optimization:
- Once the elution percentage of the target peptide is known from the scouting run, design a shallower, focused gradient around that point.[11]
- For example, if the peptide elutes at 45% B in the scouting run, a new gradient of 35-55% B over 30 minutes will provide significantly better resolution of closely eluting impurities.[12] Causality: A shallow gradient increases the time the peptide spends in the "active" elution window, allowing for more interaction cycles with the stationary phase and thus better separation from impurities with similar hydrophobicities.[3]
4. Preparative Scale-Up:
- Switch to a preparative column with the same chemistry and particle size (e.g., C8, 5 µm, 21.2 x 250 mm).
- Adjust the flow rate to maintain the same linear velocity as the analytical method.
- Inject the dissolved crude peptide and collect fractions based on the UV chromatogram. It is often necessary to collect the entire peak and its shoulders for subsequent analysis.[13]
5. Quality Control:
- Analyze each collected fraction using the optimized analytical HPLC method to determine its purity.
- Confirm the identity of the pure fractions by injecting them into an LC-MS system (typically using a formic acid mobile phase to avoid signal suppression).
- Pool the fractions that meet the required purity level and lyophilize to obtain the final peptide powder.[5]
Impact of Key Parameters on Purification Outcome
The interplay between column chemistry, mobile phase, and gradient slope determines the final purity. The following diagram illustrates these relationships.
Sources
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. biovera.com.au [biovera.com.au]
- 5. peptide.com [peptide.com]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 9. Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 12. biotage.com [biotage.com]
- 13. protocols.io [protocols.io]
Technical Comparison Guide: NMR Profiling of (S)-2-(Fmoc-amino)-4-iodobutanoic Acid
Executive Summary
(S)-2-(Fmoc-amino)-4-iodobutanoic acid (also known as Fmoc-L-4-iodohomoalanine) is a critical synthetic intermediate, primarily utilized in the synthesis of "stapled peptides" via cross-coupling reactions or nucleophilic substitutions. Its value lies in the high reactivity of the alkyl iodide side chain, which serves as an excellent leaving group for late-stage diversification.
However, this reactivity presents a characterization challenge: the molecule is light-sensitive and prone to intramolecular cyclization. This guide provides a rigorous NMR comparison against its precursors (Fmoc-Homoserine) and analogs (Bromo/Chloro derivatives) to ensure precise identification and purity assessment.
Key Performance Indicators (KPIs) for Characterization:
-
Differentiation: The
-methylene ( ) signal must be distinct from the hydroxyl precursor and bromo-analogs. -
Purity Validation: Detection of the thermodynamic "dead-end" byproduct, Fmoc-Homoserine Lactone.
-
Stability: Verification of iodine integrity (absence of free
or degradation).
Critical NMR Parameters: The "Fingerprint"
The definitive identification of the iodo-derivative relies on the "Heavy Atom Effect" of iodine, which significantly shields the attached carbon and protons relative to other halogens or oxygen.
Comparative Chemical Shifts (1H & 13C)
The following table contrasts the target molecule with its direct alternatives: the Bromo-analog (often used if stability is a priority over reactivity) and the Hydroxyl-precursor (Fmoc-Homoserine).
| Feature | Target: Iodo-Derivative | Alt 1: Bromo-Analog | Alt 2: Hydroxyl-Precursor |
| Side Chain | |||
| 3.1 – 3.3 ppm (Multiplet) | 3.4 – 3.6 ppm | 3.5 – 4.0 ppm | |
| 2 – 10 ppm (High Shielding) | 30 – 35 ppm | 58 – 62 ppm | |
| 2.0 – 2.4 ppm | 2.1 – 2.5 ppm | 1.8 – 2.2 ppm | |
| Diagnostic Note | Upfield Shift : The | Downfield from Iodo. | Broad exchangeable -OH proton may be visible. |
Technical Insight: In
NMR, the carbon attached directly to iodine appears at an extremely low frequency (2–10 ppm ), often overlapping with methyl groups or appearing upfield of the solvent. This is the "smoking gun" for successful iodination, as no other common side chain appears in this region.
Impurity Profiling: The Lactone Danger
A common degradation pathway involves the intramolecular displacement of the iodide by the carbonyl oxygen (under acidic activation) or the carbamate oxygen, leading to Fmoc-Homoserine Lactone .
-
Lactone Signal: If the sample degrades, the
-proton signal shifts dramatically downfield from 3.2 ppm (Iodo) to ~4.2–4.5 ppm (Lactone) , often burying itself under the Fmoc aliphatic signals. -
Visual Check: A pure iodide sample is white to off-white. A yellow/brown tint indicates liberation of elemental iodine (
).
Visual Analysis: Synthesis & Degradation Logic
The following diagram maps the structural evolution and potential pitfalls during characterization.
Figure 1: NMR tracking workflow. Successful synthesis is marked by the shift from 3.6 ppm to 3.2 ppm. Degradation is marked by a shift to ~4.4 ppm.
Experimental Protocol: NMR Characterization
To ensure data integrity and prevent in-situ degradation during the measurement, follow this optimized protocol.
Step 1: Solvent Selection
-
Recommended: DMSO-
or CDCl . -
Why: DMSO provides excellent solubility for Fmoc-derivatives. However, avoid basic impurities in the solvent (e.g., amine contaminants in old DMSO), which can trigger lactonization.
-
Avoid: Methanol-
or protic solvents if long-term storage is required, as solvolysis of the iodide can occur over days.
Step 2: Sample Preparation
-
Weigh 5–10 mg of the product into an amber vial (iodides are light-sensitive).
-
Dissolve in 0.6 mL of solvent.
-
Critical: Filter the solution through a glass wool plug if any solid iodine (brown specks) is visible.
-
Transfer to the NMR tube immediately before acquisition.
Step 3: Acquisition Parameters
-
1H NMR: Standard 16 scans. Center the spectral window at 5 ppm to capture the aromatic Fmoc region (7-8 ppm) and the upfield aliphatic region.
-
13C NMR: Minimum 500 scans. Crucial: Ensure the spectral width includes the 0–10 ppm region. Standard parameters often cut off below 10 ppm or 0 ppm; you must manually adjust the offset (O1) to capture the shielded C-I signal.
References
-
Chemical Shift Data for Alkyl Halides
- Source: Compound Interest / University of Wisconsin.
- -I protons resonate at 3.1–3.
-
URL: [Link]
-
Heavy Atom Effect in 13C NMR
- Source: Hans Reich's Collection, University of Wisconsin.
- Mechanism: Iodine substitution causes a significant upfield shift (shielding) of the -carbon, often to 0–10 ppm.
-
URL: [Link]
- Fmoc Solid Phase Peptide Synthesis (SPPS) Stability: Source: Bachem Technical Guides. Context: Stability of side-chain halides during Fmoc removal conditions.
Sources
A Comparative Guide to Peptide Stapling: Photo-Induced Crosslinking with Fmoc-4-Iodo-L-phenylalanine vs. Olefin Metathesis
For Researchers, Scientists, and Drug Development Professionals
In the quest to develop next-generation therapeutics that can tackle challenging intracellular targets, peptide stapling has emerged as a powerful strategy. By introducing a covalent brace, or "staple," into a peptide sequence, we can lock it into its bioactive α-helical conformation. This not only enhances target affinity but also confers crucial drug-like properties such as increased proteolytic resistance and cell permeability.[1][2][3]
This guide provides an in-depth, objective comparison of two prominent peptide stapling methodologies: a modern photo-induced crosslinking approach utilizing Fmoc-4-iodo-L-phenylalanine and the widely adopted ruthenium-catalyzed olefin metathesis. We will delve into the underlying mechanisms, provide detailed experimental protocols, and present a comparative analysis of their performance to equip you with the knowledge to select the optimal strategy for your research endeavors.
The Fundamental Goal: Stabilizing the α-Helix
The α-helix is a fundamental secondary structure motif in proteins and is frequently involved in mediating protein-protein interactions (PPIs).[2] However, short peptides excised from a larger protein context often lose this helical structure in solution, leading to a significant drop in biological activity. Peptide stapling addresses this by creating a covalent linkage between amino acid side chains, typically at the i and i+4 or i and i+7 positions, which lie on the same face of the α-helix.[2] This macrocyclization pre-organizes the peptide into its active conformation, reducing the entropic penalty upon binding to its target.[4]
Olefin Metathesis: The Established Workhorse
Ruthenium-catalyzed ring-closing metathesis (RCM) has been the cornerstone of peptide stapling for over two decades, a testament to its robustness and versatility.[2][5] This method involves the incorporation of two unnatural amino acids bearing terminal olefin side chains into the peptide sequence during solid-phase peptide synthesis (SPPS).
Mechanism of Olefin Metathesis Stapling
The process is catalyzed by a ruthenium complex, most commonly a Grubbs-type catalyst, which facilitates the formation of a new carbon-carbon double bond, effectively "stapling" the peptide. The reaction proceeds through a series of metallacyclobutane intermediates, releasing ethylene as a byproduct.
Caption: Mechanism of Olefin Metathesis Stapling.
A significant consideration in olefin metathesis is the formation of both E and Z isomers of the resulting alkene staple, which can complicate purification and characterization.[2][6] However, recent advancements in catalyst design have led to improved stereoselectivity.[6]
Photo-Induced Stapling with Fmoc-4-Iodo-L-phenylalanine: A Metal-Free Alternative
Photochemical methods offer an attractive alternative to metal-catalyzed reactions, often proceeding under mild conditions with high spatial and temporal control. The use of 4-iodo-L-phenylalanine (p-I-Phe) for peptide stapling is a promising approach that leverages the light-induced cleavage of the carbon-iodine bond to form a reactive aryl radical. This radical can then form a covalent bond with another aromatic residue, such as tyrosine, to create the staple.
Mechanism of Photo-Induced Stapling
Upon irradiation with UV light, the carbon-iodine bond in the 4-iodophenylalanine side chain undergoes homolytic cleavage, generating a highly reactive aryl radical. This radical can then attack the electron-rich aromatic ring of a nearby tyrosine residue, leading to the formation of a new carbon-carbon bond and subsequent rearomatization to yield the stapled peptide.
Sources
- 1. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. html.rhhz.net [html.rhhz.net]
- 3. mdpi.com [mdpi.com]
- 4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Assessing Chiral Purity of (S)-2-(Fmoc-amino)-4-iodobutanoic Acid
Executive Summary
The precise enantiomeric assessment of (S)-2-(Fmoc-amino)-4-iodobutanoic acid is a critical quality attribute (CQA) in the synthesis of stapled peptides and peptidomimetics. Unlike canonical amino acids, the presence of the
This guide establishes Direct Chiral Stationary Phase (CSP) HPLC as the superior analytical technique. We reject polarimetry due to lack of sensitivity and reject derivatization methods due to the risk of artifactual racemization. The protocol below details a self-validating system using polysaccharide-based columns under acidic conditions to ensure the integrity of the carbon-iodine bond while achieving baseline resolution (
Molecular Analysis & Stability Risks
Before defining the protocol, we must understand the analyte to avoid method-induced degradation.
-
The Chiral Center: The
-carbon is susceptible to proton abstraction under basic conditions (e.g., piperidine, high pH buffers), leading to racemization. -
The Fmoc Group: Provides strong UV absorption (254/265 nm) but adds steric bulk.
-
The Iodine Moiety: Located at the C4 position. It is a good leaving group.
Methodology Comparison
The following table objectively compares available techniques for assessing the chiral purity of this specific substrate.
| Feature | Method A: Direct Chiral HPLC (Recommended) | Method B: Polarimetry (Specific Rotation) | Method C: 1H-NMR (Chiral Shift Reagent) |
| Principle | Interaction with Chiral Stationary Phase (CSP) | Rotation of polarized light | Diastereomeric interaction with shift reagent |
| Sensitivity (LOD) | High (< 0.05% D-isomer) | Low (Requires >5% impurity to detect) | Medium (~1% impurity limit) |
| Sample Prep | Dissolve & Inject (Non-destructive) | High concentration required (10 mg/mL+) | Mix with Europium/Mosher's salt |
| Risk of Artifacts | Low (Ambient temp, acidic pH) | Low | High (Shift reagents can be reactive) |
| Data Output | Quantitative % Area (Enantiomeric Excess) | Aggregate rotation value (Ambiguous) | Integration ratios |
| Suitability | Gold Standard | Quick ID only; not for purity release | Structural confirmation only |
The Self-Validating Protocol: Direct Chiral HPLC
This protocol is designed to be "self-validating," meaning the chromatogram itself provides evidence of system suitability (resolution, peak shape).
Instrumentation & Column Selection[3][4]
-
System: UHPLC or HPLC with UV Detection (DAD preferred).
-
Column Strategy: Immobilized polysaccharide columns are preferred for their solvent robustness, but coated phases often provide higher selectivity for Fmoc-amino acids.
-
Primary Recommendation:Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)). The chlorinated selector often provides superior separation for Fmoc-derivatives via
interactions. -
Alternative:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[3]
-
Mobile Phase Composition
To prevent ionization of the carboxylic acid (which leads to peak tailing) and maintain the stability of the Iodine bond:
-
Mode: Normal Phase / Polar Organic Mode.
-
Solvent A: n-Hexane (or Heptane).
-
Solvent B: Ethanol or Isopropanol (IPA).
-
Additive (CRITICAL): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Why? The acid suppresses the ionization of the -COOH group, keeping the molecule neutral and improving interaction with the CSP.
-
Step-by-Step Workflow
-
Preparation: Dissolve 1.0 mg of sample in 1 mL of Ethanol (containing 0.1% TFA). Note: Do not use DMSO if possible, as it is difficult to remove and can be reactive.
-
Equilibration: Flush column with Hexane/EtOH/TFA (80:20:0.1) at 1.0 mL/min for 20 mins.
-
Screening: Inject 5 µL.
-
Optimization:
-
If
: Lower the % of Ethanol to 10% or 5% to increase retention and separation. -
If tailing occurs: Increase TFA to 0.2%.
-
Experimental Data (Representative)
The following data represents typical separation parameters expected for Fmoc-amino acids with hydrophobic side chains on a Chiralpak IC column.
Table 1: Chromatographic Performance Metrics
| Parameter | Value | Notes |
| Column | Chiralpak IC ( | Immobilized phase |
| Mobile Phase | n-Hexane / IPA / TFA (90 : 10 : 0.1) | Isocratic elution |
| Flow Rate | 1.0 mL/min | Temperature: 25°C |
| Detection | UV 265 nm | Fmoc |
| Retention Time ( | 12.4 min | Major peak |
| Retention Time ( | 14.8 min | Impurity peak |
| Selectivity ( | 1.25 | |
| Resolution ( | 3.2 | Baseline separation achieved |
Note: The elution order (L vs D) must be confirmed by injecting a known standard of the D-isomer (Fmoc-D-2-amino-4-iodobutanoic acid) or a racemic mixture.
Visualization of Workflows
Decision Matrix: Selecting the Right Method
This diagram illustrates the logic flow for rejecting alternative methods in favor of Direct Chiral HPLC.
Caption: Logical decision tree validating the selection of Direct Chiral HPLC over Polarimetry and Marfey's method for iodinated amino acids.
The Analytical Workflow
This diagram details the experimental steps, highlighting the critical control points (CCPs) to prevent degradation.
Caption: Step-by-step experimental workflow emphasizing temperature control and acidic additives to maintain sample integrity.
Troubleshooting & "The Iodine Factor"
The presence of Iodine at the C4 position creates specific failure modes that must be distinguished from chiral impurities.
-
De-iodination: If you observe a peak eluting significantly earlier than the main peak, check the mass. Loss of Iodine (
) indicates degradation, likely due to light exposure or heating.-
Solution: Use amber glassware and keep autosampler at 4°C.
-
-
Lactone Formation: Under basic conditions, the carboxylate can displace the iodine to form a lactone.
-
Solution: Ensure mobile phase pH is acidic (TFA is mandatory).
-
-
Peak Broadening: Often caused by the slow interconversion of rotamers of the Fmoc group or carboxylic acid dimerization.
-
Solution: Increase column temperature slightly (to 30°C max) or increase TFA concentration.
-
References
-
Phenomenex. (2022). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Application Notes. Link
-
Sigma-Aldrich. (2012). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Supelco Technical Reports. Link
-
Daicel Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® IA, IB, IC. Chiral Technologies. Link
-
Merck Millipore (Novabiochem). (2018). Enhanced specification Fmoc-amino acids: Is pure really pure? Merck Technical Bulletins. Link
Sources
Verifying Site-Specific Incorporation of Iodo-Amino Acids: A Comparative Technical Guide
Topic: Verifying site-specific incorporation of iodo amino acids Content Type: Publish Comparison Guides
Core Directive: The Fidelity Challenge in Genetic Code Expansion
The site-specific incorporation of iodo-amino acids (e.g., p-iodo-L-phenylalanine, pIF) via genetic code expansion (GCE) is a transformative technique for X-ray phasing and bio-orthogonal conjugation. However, the "product" here is not just the modified protein, but the fidelity of the incorporation system itself .
The central challenge is mis-incorporation . The orthogonal aminoacyl-tRNA synthetase (aaRS) must discriminate pIF from the abundant endogenous Phenylalanine (Phe) or Tyrosine (Tyr). If the synthetase is promiscuous, or if pIF levels are low, the host's machinery may insert Phe at the amber codon (TAG), resulting in a "silent" contaminant that is chemically distinct but structurally nearly identical.
This guide compares the three definitive modalities for verifying incorporation: Mass Spectrometry (LC-MS/MS) , X-ray Crystallography (Anomalous Scattering) , and Bio-orthogonal Chemical Reporting .
Comparative Analysis of Verification Modalities
Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The Quantitative Standard for Chemical Identity
LC-MS/MS is the only method capable of quantifying the ratio of successful incorporation versus mis-incorporation (fidelity). It relies on the precise detection of the mass shift induced by the iodine atom.
-
Mechanism: Replacement of a hydrogen atom (approx. 1.01 Da) on the phenyl ring with an iodine atom (approx.[1] 126.90 Da) results in a net mass shift of +125.9 Da .
-
Workflow:
-
Expression: Express protein in E. coli (e.g., strain B-95.ΔA) with pIF and the orthogonal tRNA/aaRS pair.
-
Purification: IMAC (Ni-NTA) purification to isolate the full-length protein.
-
Digestion: Trypsin digestion (cleaves at Lys/Arg). Crucial Step: Ensure the mutation site is within a detectable peptide window (6–25 amino acids).
-
Analysis: LC-MS/MS using a high-resolution instrument (e.g., Orbitrap).
-
-
Data Interpretation:
-
Success: Identification of a parent ion with the +125.9 Da shift and b/y fragment ions confirming the sequence.
-
Failure/Contamination: Presence of the "Wild Type" peptide mass (Phe incorporation) at the amber site.
-
Method B: X-ray Crystallography (Anomalous Scattering)
The Structural Standard for Spatial Localization
While MS confirms identity, X-ray crystallography confirms location. Iodine is a heavy atom (Z=53) with a significant anomalous scattering signal, even at standard home-source wavelengths (Cu K
-
Mechanism: Iodine absorbs X-rays and re-emits them with a phase shift (anomalous scattering). This signal can be detected without solving the full structure by calculating an Anomalous Difference Fourier Map .[2]
-
Workflow:
-
Crystallization: Grow crystals of the pIF-incorporated protein.
-
Diffraction: Collect data. For maximum signal, use a wavelength near the Iodine L-edge (approx. 2.0 Å) or standard Cu K
(1.54 Å) where is still significant (~6.7 electrons). -
Processing: Calculate the anomalous difference map (
).
-
-
Data Interpretation:
-
Success: A strong peak (>10
) in the anomalous map appearing exactly at the predicted coordinates of the phenyl ring. -
Advantage: This method unequivocally proves the iodine is fixed at the specific site and not disordered or non-specifically bound.
-
Method C: Bio-orthogonal Chemical Reporting (Suzuki-Miyaura)
The Functional Verification
This method tests the reactivity of the aryl iodide. It serves as an indirect verification of incorporation by exploiting the unique chemistry of the C-I bond.
-
Mechanism: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) of the aryl iodide with a fluorescent boronic acid derivative.[3]
-
Workflow:
-
Reaction: Incubate purified protein with a fluorescent boronic acid (e.g., BODIPY-boronate) and a water-soluble Pd catalyst (e.g., Pd-ADHP).
-
Separation: Run SDS-PAGE to remove unreacted fluorophore.
-
Imaging: Visualize fluorescence in the gel.
-
-
Data Interpretation:
-
Success: A fluorescent band corresponding to the protein molecular weight. Wild-type (Phe) protein will not fluoresce.
-
Data Presentation: Performance Matrix
| Feature | LC-MS/MS | X-ray Crystallography | Chemical Reporting |
| Primary Output | Exact Mass & Sequence | 3D Coordinates & Occupancy | Functional Reactivity |
| Sensitivity | High (Femtomole range) | Low (Requires mg of crystal) | Medium (Band visibility) |
| Specificity | Highest (Distinguishes Phe vs pIF) | High (Anomalous signal is unique) | High (Only C-I reacts) |
| Quantification | Yes (% Incorporation Efficiency) | Semi-quantitative (Occupancy refinement) | No (Qualitative) |
| Throughput | High (Autosamplers) | Low (Crystallization bottleneck) | Medium (Batch reactions) |
| Key Limitation | Destructive; requires digestion | Requires diffraction-quality crystals | Requires accessible surface site |
Experimental Protocol: The Self-Validating MS Workflow
This protocol is designed to be a self-validating system . By searching for both the modified and unmodified peptides, you automatically generate a positive and negative control within the same run.
Step 1: In-Gel Digestion (Modified)
-
Excise the protein band from SDS-PAGE to minimize background.
-
Destain with 50% Acetonitrile (ACN)/50 mM NH₄HCO₃.
-
Reduce (DTT, 10 mM, 56°C, 45 min) and Alkylate (Iodoacetamide, 55 mM, Dark, 30 min).
-
Critical: Digest with Trypsin (or Chymotrypsin if the site is Lys/Arg rich) at 37°C overnight.
-
Why? Trypsin cleaves C-terminal to Lys/Arg. pIF is hydrophobic; ensure the resulting peptide is soluble and ionizes well (700–3000 Da range).
-
Step 2: LC-MS/MS Acquisition
-
Column: C18 Reverse Phase (75 µm ID x 15 cm).[4]
-
Gradient: 5–35% ACN over 60 mins. pIF peptides are more hydrophobic and will elute later than their WT (Phe) counterparts.
-
Method: Data-Dependent Acquisition (Top 10).[4]
Step 3: Database Search & Validation
-
Define a variable modification: Iodine (C9H10INO2) on X (where X is the Amber codon residue).
-
Mass Shift: Set modification mass to +125.8966 Da (Monoisotopic mass of I - H).
-
-
Search against the host proteome + target sequence.
-
The Fidelity Check: Manually extract Extracted Ion Chromatograms (XIC) for:
-
Calculate Incorporation Efficiency:
Visualizations
Diagram 1: The Verification Logic Flow
This decision tree guides the researcher from expression to the correct verification method based on the downstream application.
Caption: Decision matrix for selecting the optimal verification modality based on experimental goals (Quantification vs. Localization vs. Reactivity).
Diagram 2: MS/MS Fragmentation Logic
This diagram illustrates how the mass spectrometer distinguishes the modified peptide from the wild-type contaminant.
Caption: MS/MS fragmentation logic. b-ions containing the modification site exhibit the characteristic +125.9 Da mass shift, distinguishing pIF from Phe.
References
-
Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code." Science. [Link]
-
Xie, J., & Schultz, P. G. (2004). "The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination." Nature Biotechnology. [Link]
-
Wang, L., & Schultz, P. G. (2004). "Expanding the genetic code." Angewandte Chemie International Edition. [Link]
-
Young, T. S., & Schultz, P. G. (2010). "Beyond the Canonical 20 Amino Acids: Expanding the Genetic Lexicon." Journal of Biological Chemistry. [Link]
-
Brustad, E., et al. (2008). "A General Method for the Evolution of Orthogonal Aminoacyl-tRNA Synthetases." Journal of Molecular Biology. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-2-(Fmoc-amino)-4-iodobutanoic Acid
Researchers, scientists, and drug development professionals handle a diverse array of chemical reagents daily. Among these are specialized building blocks for peptide synthesis, such as (S)-2-(Fmoc-amino)-4-iodobutanoic acid. While its role in scientific discovery is significant, its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this iodinated amino acid derivative, moving beyond a simple checklist to explain the rationale behind each procedural step.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough risk assessment is paramount. Based on data from similar chemical structures, the primary hazards associated with (S)-2-(Fmoc-amino)-4-iodobutanoic acid are:
-
Potential for skin and eye irritation: Similar to other Fmoc-amino acids, direct contact may cause irritation.[2]
-
Respiratory tract irritation: Inhalation of the powder can lead to respiratory discomfort.[2]
-
Environmental hazards: Improper disposal of halogenated organic compounds can lead to environmental contamination.[3][4]
Recommended Personal Protective Equipment (PPE)
To mitigate these risks, the following PPE should be worn at all times when handling this compound:
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes of the chemical or its solutions. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
-
Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of the fine powder. |
Waste Segregation: The Cornerstone of Safe Disposal
The most critical step in the proper disposal of (S)-2-(Fmoc-amino)-4-iodobutanoic acid is correct waste segregation. Due to the presence of iodine, it must be disposed of as halogenated organic waste .[1]
Causality: Mixing halogenated and non-halogenated waste streams can interfere with recycling and disposal processes. For instance, many solvent recycling systems are not designed to handle halogenated compounds. Furthermore, the incineration of mixed waste can produce harmful byproducts.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for segregating waste generated from the use of (S)-2-(Fmoc-amino)-4-iodobutanoic acid.
Caption: Workflow for the proper segregation and disposal of (S)-2-(Fmoc-amino)-4-iodobutanoic acid waste.
Step-by-Step Disposal Protocols
The following protocols provide detailed instructions for handling both solid and liquid waste containing (S)-2-(Fmoc-amino)-4-iodobutanoic acid.
Protocol 1: Disposal of Unused or Expired Solid Reagent
-
Containerization: Place the solid (S)-2-(Fmoc-amino)-4-iodobutanoic acid into a clearly labeled, sealed container designed for solid chemical waste.[5] Ensure the container is compatible with the chemical.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name: "(S)-2-(Fmoc-amino)-4-iodobutanoic acid" and explicitly state "Halogenated Organic Solid Waste."[6]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7] This area should be well-ventilated and secure.
-
Pickup: Arrange for the removal of the waste by your institution's certified chemical waste management service.[8]
Protocol 2: Disposal of Liquid Waste from Experimental Procedures
Liquid waste may be generated from dissolving the compound in solvents for reactions or from cleaning contaminated labware.
-
Segregation: Collect all liquid waste containing (S)-2-(Fmoc-amino)-4-iodobutanoic acid in a dedicated, sealed waste container for halogenated organic liquids.[1] Do not mix with non-halogenated waste streams.
-
Containerization: Use a chemically resistant container suitable for liquid hazardous waste. Ensure it has a secure, leak-proof closure.[3]
-
Labeling: Clearly label the container with "Hazardous Waste" and a detailed list of its contents, including "(S)-2-(Fmoc-amino)-4-iodobutanoic acid waste" and the names of all solvents (e.g., Dichloromethane, Dimethylformamide).
-
Storage: Store the sealed liquid waste container in a designated SAA, away from incompatible materials.[7]
-
Final Disposal: All liquid waste must be disposed of through a certified chemical waste disposal program.[9]
Trustworthiness and Self-Validation
Adherence to these protocols ensures a self-validating system of safety and compliance. By correctly segregating and labeling waste at the point of generation, you prevent downstream complications and ensure that the waste is handled appropriately by disposal professionals. Regular inspection of SAAs and maintaining clear, accurate waste records are also crucial components of a robust chemical safety program.[3][8]
Broader Context: Regulatory Compliance
The disposal of chemical waste is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[3] Improper disposal can lead to significant penalties.[3] Your institution's Environmental Health and Safety (EHS) department will have specific guidelines that align with these federal and any local regulations. Always consult your institution's EHS protocols.
By following these detailed procedures, you contribute to a safer laboratory environment, protect the environment, and ensure regulatory compliance.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- CSIR IIP. Laboratory Chemical Waste Management.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- Maine Lab Safety. (2026, February 4). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals.
- University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- BenchChem. Proper Disposal of Fmoc-D-Dap(Ivdde)-OH: A Comprehensive Guide for Laboratory Professionals.
- Safety Data Sheet for (R)-2-(Fmoc-amino)-hex-5-enoic acid.
- Agilent. (2015, January 7). Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET.
- MSDS - Safety Data Sheet for N-Fmoc-4-aminobutanoic acid.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Case Western Reserve University. Environmental Health and Safety Disposal of Iodine.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET for (S)-5-Azido-2-(Fmoc-amino)pentanoic acid.
- Apollo Scientific. Safety Data Sheet for (S)-a-(Fmoc-amino)cyclobutaneacetic acid.
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. danielshealth.com [danielshealth.com]
- 4. case.edu [case.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. agilent.com [agilent.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
